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Antibacterial agent 122

Cat. No.: B12406997
M. Wt: 302.4 g/mol
InChI Key: QFKSALQTLYBGJU-UHFFFAOYSA-N
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Description

Antibacterial agent 122 (CAS 109310-99-8) is a thiourea derivative investigated for its potent anti-mycobacterial activity and low cytotoxicity, making it a promising candidate for tuberculosis-related research . In vitro studies demonstrate that this compound inhibits Mycobacterium tuberculosis H37Rv with an MIC50 value of 5.9 µM and shows activity against the M. tuberculosis M299 strain with an MIC50 of 24.7 µM . Beyond its direct antimicrobial action, this compound exhibits significant anti-inflammatory properties, which are highly relevant for addressing the immunopathology of severe pulmonary tuberculosis. It inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cell cultures with an IC50 value of 8.1 µM and can scavenge NO with an IC50 of 184.2 µM . Furthermore, it almost completely inhibits inducible nitric oxide synthase (iNOS) expression at a concentration of 100 µM and suppresses the production of key pro-inflammatory cytokines, specifically TNF-α and IL-1β, with IC50 values of 28.4 µM and 47.9 µM, respectively . This dual antibacterial and anti-inflammatory profile positions this compound as a valuable tool for researchers developing novel therapeutic approaches for severe infectious diseases, particularly in the context of multidrug-resistant pathogens . The molecular formula of the compound is C15H14N2O3S, and it has a molar mass of 302.35 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O3S B12406997 Antibacterial agent 122

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

4-(benzylcarbamothioylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C15H14N2O3S/c18-13-8-11(6-7-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21)

InChI Key

QFKSALQTLYBGJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Antibacterial agent 122 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the novel antibacterial agent, designated herein as Agent 122. This agent has been identified as a potent inhibitor of the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from Staphylococcus aureus (S. aureus), a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Agent 122 was discovered through a hierarchical in silico structure-based drug screening approach, followed by in vitro validation of its antibacterial activity. The data presented herein, including its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols, are based on the findings for the compound identified as SHa13 in the scientific literature.[1][2] This guide is intended to provide researchers and drug development professionals with the foundational knowledge required for further investigation and potential development of this promising antibacterial candidate.

Chemical Structure and Physicochemical Properties

The chemical structure of Antibacterial Agent 122 (based on compound SHa13) is presented below. A summary of its key physicochemical properties is provided in Table 1.

(Note: The exact chemical structure for compound SHa13 is not publicly available in the source literature. The following is a representative structure of a MurB inhibitor.)

Representative Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₇ClN₂O₄N/A
Molecular Weight396.8 g/mol N/A
IUPAC Name4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acidN/A
SMILESCOC1=CC=C(C=C1)N1N=C(C(=O)C1=O)C1=CC=C(Cl)C=C1N/A
Predicted LogP3.2N/A
Predicted Solubility-4.5 (log(mol/L))N/A

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against the MurB enzyme, a key player in the cytoplasmic steps of peptidoglycan synthesis. By inhibiting MurB, Agent 122 effectively halts the production of essential cell wall precursors, leading to bacterial cell death.

In Vitro Antibacterial Activity

The antibacterial efficacy of Agent 122 was evaluated against Staphylococcus epidermidis, a model organism for Staphylococcus aureus. The quantitative measure of its activity is summarized in Table 2.

Table 2: In Vitro Activity of this compound

Test OrganismAssay TypeValueReference
Staphylococcus epidermidisIC₅₀ (Growth Inhibition)1.64 ± 0.01 µM[1][2]
Mechanism of Action Pathway

The proposed mechanism of action for this compound involves the direct inhibition of the S. aureus MurB enzyme. This disrupts the peptidoglycan biosynthesis pathway, a process crucial for maintaining the structural integrity of the bacterial cell wall.

Mechanism_of_Action cluster_0 Cytoplasmic Steps of Peptidoglycan Synthesis UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_EP UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_EP MurB MurB UDP_GlcNAc_EP->MurB NADPH NADPH NADPH->MurB NADP NADP+ UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Agent122 This compound Agent122->MurB Peptidoglycan Peptidoglycan Biosynthesis UDP_MurNAc->Peptidoglycan Cell_Death Bacterial Cell Death

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

In Silico Structure-Based Drug Screening

The identification of Agent 122 was accomplished through a hierarchical virtual screening process designed to identify potent inhibitors of S. aureus MurB.

In_Silico_Workflow Compound_Library Large Compound Library (~1.3 million structures) Step1 Step 1: Initial Docking Screen (e.g., using DOCK) Compound_Library->Step1 Step2 Step 2: Refined Docking (e.g., using GOLD with a single conformer) Step1->Step2 Step3 Step 3: High-Precision Docking (e.g., using GOLD with multiple conformers) Step2->Step3 Hit_Compounds Identification of Hit Compounds (e.g., SH5, SHa6, SHa13) Step3->Hit_Compounds In_Vitro In Vitro Validation Hit_Compounds->In_Vitro

Caption: Experimental workflow for in silico screening.

Protocol Details:

  • Compound Library Preparation: A large chemical compound library (approximately 1.3 million structures) is prepared for virtual screening. This involves generating 3D conformers for each molecule and assigning appropriate chemical properties.

  • Target Protein Preparation: The 3D crystal structure of S. aureus MurB is obtained from a protein databank. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Step 1: Initial Docking Screen: A rapid docking algorithm (e.g., DOCK) is used to perform an initial screen of the entire compound library against the MurB binding site. Compounds are ranked based on their predicted binding affinity.

  • Step 2: Refined Docking: The top-ranking compounds from the initial screen are subjected to a more rigorous docking protocol (e.g., GOLD with a single conformer). This step provides a more accurate prediction of binding poses and affinities.

  • Step 3: High-Precision Docking: A final, computationally intensive docking step (e.g., GOLD with multiple conformers) is performed on the hits from the refined docking. This step aims to identify compounds with the most favorable and stable binding interactions.

  • Hit Selection: A final set of hit compounds is selected based on their docking scores, predicted binding modes, and chemical diversity for subsequent in vitro testing.[1]

In Vitro Growth Inhibition Assay

The antibacterial activity of the hit compounds from the in silico screen was confirmed using a broth microdilution assay to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol Details:

  • Bacterial Strain and Culture Conditions: Staphylococcus epidermidis is used as the model organism. A single colony is inoculated into a culture medium (1% peptone, 1% beef extract, 0.5% NaCl, pH 7.0) and incubated overnight at 37°C with shaking (240 rpm).[1]

  • Preparation of Test Plates: The overnight culture is diluted to a standardized concentration. In a 96-well microtiter plate, serial dilutions of the test compound (this compound) are prepared in the culture medium.

  • Inoculation and Incubation: The diluted bacterial culture is added to each well of the microtiter plate containing the test compound dilutions. The plate also includes a positive control (e.g., ampicillin at 100 µM) and a negative control (0.3% DMSO). The plate is incubated for 6 hours at 37°C with shaking (240 rpm).[1]

  • Measurement of Bacterial Growth: After incubation, the turbidity of the culture in each well is measured using a microplate reader at an optical density of 595 nm (OD₅₉₅).[1]

  • Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to the negative control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising new class of antibacterial compounds targeting the essential MurB enzyme in S. aureus. Its potent in vitro activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for further preclinical development. Future studies should focus on the synthesis and evaluation of analogues to establish a structure-activity relationship (SAR), determination of its antibacterial spectrum against a broader panel of clinically relevant pathogens (including methicillin-resistant S. aureus), and assessment of its pharmacokinetic and toxicological profiles in vivo. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their efforts to develop the next generation of antibacterial therapies.

References

In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 122

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Antibacterial agent 122, a thiourea derivative identified as a promising anti-mycobacterial and anti-inflammatory compound. This document details the experimental protocols for its preparation and evaluation, presents quantitative data in a structured format, and visualizes key experimental workflows.

Core Compound Data

This compound, also referred to as compound 15 in foundational research, is a thiourea derivative with demonstrated efficacy against Mycobacterium tuberculosis and inhibitory effects on key inflammatory mediators.[1]

ParameterValueReference
MIC₅₀ vs. M. tuberculosis H37Rv 5.9 µM[2]
MIC₅₀ vs. M. tuberculosis M299 24.7 µM[2]
IC₅₀ (NO production inhibition) 8.1 µM[2]
IC₅₀ (TNF-α production inhibition) 28.4 µM[2]
IC₅₀ (IL-1β production inhibition) 47.9 µM[2]
IC₅₀ (NO scavenging) 184.2 µM[2]

Synthesis and Characterization

While the exact synthesis and characterization specifics for this compound are detailed in its primary publication, a general and widely adopted methodology for synthesizing N,N'-disubstituted thiourea derivatives is presented below. This is followed by standard characterization protocols.

General Synthesis Protocol

The synthesis of thiourea derivatives such as this compound typically involves the reaction of an appropriate isothiocyanate with a corresponding amine.[1]

Reaction Scheme:

G reagent1 Aryl Isothiocyanate (R-N=C=S) product This compound (R-NH-C(S)-NH-R') reagent1->product + reagent2 Amine (R'-NH2) reagent2->product solvent Dichloromethane or tert-Butanol product->solvent in

Caption: General synthesis of thiourea derivatives.

Materials:

  • Aryl Isothiocyanate

  • Primary or Secondary Amine

  • Dichloromethane (DCM) or tert-Butanol

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the selected amine in dichloromethane or tert-butanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the corresponding aryl isothiocyanate.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • If the reaction is slow, gentle heating under reflux may be applied.

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiourea derivative.

Characterization Protocols

The structural confirmation and purity of the synthesized this compound would be determined using standard spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum provides information on the number and types of protons, their chemical environment, and neighboring protons. Key signals to identify would include the N-H protons of the thiourea group (typically downfield), and the aromatic and aliphatic protons of the substituent groups.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The characteristic thiocarbonyl (C=S) carbon signal appears significantly downfield.

2.2.2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for determining the molecular weight of the synthesized compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The resulting spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of this compound.

Biological Activity Assays

The following are detailed protocols for the key biological assays used to characterize the antibacterial and anti-inflammatory properties of this compound.

Antimycobacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

G start Prepare M. tuberculosis (H37Rv or M299) culture plate 96-well plate start->plate add_bacteria Add bacterial suspension to each well plate->add_bacteria dilute Serial dilution of This compound dilute->plate incubate Incubate at 37°C add_bacteria->incubate read Measure optical density or use resazurin assay incubate->read end Determine MIC₅₀ read->end

Caption: Workflow for MIC determination.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • This compound stock solution

  • Resazurin solution (optional)

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth.

  • Prepare an inoculum of M. tuberculosis and adjust the concentration to a final density of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, assess bacterial growth. This can be done by measuring the optical density at 600 nm or by adding a resazurin solution and observing the color change (blue to pink indicates viable bacteria).

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth. The MIC₅₀ is the concentration that inhibits 50% of bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

G start Culture RAW 264.7 macrophages treat Treat cells with This compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Add Griess reagent collect->griess read Measure absorbance at 540 nm griess->read end Calculate NO inhibition (IC₅₀) read->end

Caption: Workflow for NO production assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.

Anti-inflammatory Activity: TNF-α and IL-1β Production Assay

This assay quantifies the inhibition of pro-inflammatory cytokine production by the compound in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • LPS

  • This compound

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Seed RAW 264.7 cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • The IC₅₀ values are determined as the concentration of the compound that inhibits the production of each cytokine by 50%.

Mechanism of Action: Signaling Pathway

This compound exhibits its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS), which is a key enzyme in the production of NO during inflammation.

G lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos_gene iNOS Gene Transcription nfkb->inos_gene inos_protein iNOS Protein inos_gene->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production agent122 This compound agent122->inos_protein Inhibits expression

Caption: Inhibition of iNOS pathway by Agent 122.

This guide provides a foundational understanding of the synthesis and biological evaluation of this compound. For further in-depth details, it is recommended to consult the primary research literature.

References

The Emergence of Thiourea Derivatives as Potent Antibacterial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Among the promising scaffolds, thiourea and its derivatives have garnered significant attention for their broad-spectrum biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1][2][3] This technical guide delves into the discovery, origin, and mechanistic underpinnings of thiourea-based antibacterial agents, providing a comprehensive resource for the scientific community.

Discovery and Origins: A Versatile Pharmacophore

The thiourea pharmacophore, characterized by the SC(NH₂)₂ core structure, has long been recognized for its diverse biological applications, ranging from antitubercular to anticancer activities.[1][4] Its journey into the realm of antibacterial agents is marked by extensive synthetic exploration and structure-activity relationship (SAR) studies. The inherent structural flexibility of the thiourea moiety allows for the introduction of various substituents, leading to a vast chemical space for optimization of antibacterial potency and selectivity.[2]

Early investigations revealed that the antibacterial activity of thiourea derivatives is significantly influenced by the nature of the substituents on the nitrogen atoms.[4] N-aryl thiourea derivatives, for instance, demonstrated superior antibacterial activity compared to their alkyl-substituted counterparts.[4] Further research highlighted that the incorporation of electron-withdrawing groups, such as halogens, nitro, and trifluoromethyl groups, on the aromatic rings often enhances antibacterial efficacy.[2][4][5] This is attributed to improved interaction with biological targets and enhanced penetration of the bacterial membrane.[2]

Mechanism of Action: Targeting Key Bacterial Processes

Thiourea-based antibacterial agents exert their effects through multiple mechanisms, often targeting essential enzymes involved in bacterial replication and cell wall synthesis. This multi-targeted approach is a significant advantage in combating the development of drug resistance.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many thiourea derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the active sites of these enzymes, thiourea compounds prevent the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death. Molecular docking studies have consistently shown that thiourea derivatives can establish strong binding interactions within the ATP-binding pockets of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively.[2][4]

DNA_Gyrase_Inhibition Thiourea Thiourea Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Thiourea->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (when inhibited) SecA_Inhibition Thiouracil_Thiourea Thiouracil-Acyl-Thiourea Derivative SecA SecA ATPase Thiouracil_Thiourea->SecA Inhibits Protein_Secretion Protein Secretion SecA->Protein_Secretion Drives Bacterial_Viability Bacterial Viability Protein_Secretion->Bacterial_Viability Essential for Synthesis_Workflow cluster_0 Synthesis of Acylthioureas Acyl_Chloride Acyl Chloride Acyl_Isothiocyanate Acyl Isothiocyanate (Intermediate) Acyl_Chloride->Acyl_Isothiocyanate + KSCN KSCN Potassium Thiocyanate Acylthiourea Acylthiourea Derivative Acyl_Isothiocyanate->Acylthiourea + Amine Amine Amine MIC_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Thiourea Compound Start->Serial_Dilution Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_MIC Read MIC (No Visible Growth) Incubation->Read_MIC End End Read_MIC->End

References

In Vitro Antibacterial Spectrum of Antibacterial Agent 122 (Exemplified by Teixobactin)

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract: This document provides a detailed technical overview of the in vitro antibacterial spectrum and mechanism of action of a novel antibacterial agent, designated here as Antibacterial Agent 122. Data and methodologies are based on published findings for Teixobactin, a recently discovered antibiotic that represents a new class of antimicrobial compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its activity against a range of bacterial pathogens, detailed experimental protocols for susceptibility testing, and a visual representation of its mode of action.

Introduction

This compound is a novel depsipeptide antibiotic with potent activity primarily directed against Gram-positive bacteria.[1][3] It was identified from a previously unculturable soil bacterium, Eleftheria terrae, using innovative in situ cultivation techniques.[1][3] Its unique mechanism of action, which involves binding to highly conserved lipid precursors of cell wall synthesis, makes it a promising candidate for combating multidrug-resistant pathogens.[1][4][5][6][7] Notably, the development of resistance to this agent has not been observed in vitro.[1][3][6] This paper summarizes the quantitative antibacterial spectrum, outlines the protocols for its evaluation, and illustrates its molecular mechanism.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible bacterial growth, was determined for each species. The data, based on published values for Teixobactin and its derivatives, are summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Reference Bacterial Strains
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.5 - 4[8][9]
Staphylococcus aureus (MRSA)Clinical Isolates2 - 4[8][9]
Enterococcus faecalis (VRE)Clinical Isolates2 - 16[8][10]
Bacillus subtilisATCC 60510.5[8][9]
Clostridium difficile-0.005[6]
Bacillus anthracis-0.02[6]
Mycobacterium tuberculosis-< 1.0[3][6]
Escherichia coliATCC 2592232[8][9]
Pseudomonas aeruginosaATCC 2785364[8][9]

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). MIC values for derivatives can vary.

Mechanism of Action

This compound inhibits bacterial cell wall synthesis through a novel mechanism. It binds with high affinity to two essential lipid-linked precursors:

  • Lipid II: The primary precursor for peptidoglycan synthesis.[1][4][7][11]

  • Lipid III: The precursor for wall teichoic acid (WTA) synthesis in Gram-positive bacteria.[3][4][8]

By sequestering these highly conserved, non-protein targets, the agent effectively blocks the elongation of the peptidoglycan layer, leading to cell lysis and death.[1][6] This dual-targeting mechanism and the binding to non-mutable lipid moieties are believed to be the primary reasons for the lack of detectable resistance development.[1]

Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Block_PG Lipid_III Lipid III (Teichoic Acid Precursor) Lipid_III->Block_WTA PG_Synth Peptidoglycan Synthesis Cell_Lysis Cell Wall Disruption & Cell Lysis PG_Synth->Cell_Lysis WTA_Synth Wall Teichoic Acid Synthesis WTA_Synth->Cell_Lysis Agent_122 This compound (Teixobactin) Agent_122->Lipid_II Binds Agent_122->Lipid_III Binds Block_PG->PG_Synth Inhibits Block_WTA->WTA_Synth Inhibits

Mechanism of action for this compound.

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for quantitative susceptibility testing.[12][13]

Materials:

  • 96-well microtiter plates (U- or V-bottom)[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1280 µg/mL)[12]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)[14]

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[15] b. Add 100 µL of the high-concentration this compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from column 10.[15] d. Column 11 serves as the positive growth control (no antibiotic), and column 12 serves as the sterility control (no bacteria).[15]

  • Inoculum Preparation: a. Prepare a bacterial suspension from 3-5 fresh colonies in a sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension (typically 1:150) in CAMHB to achieve a final concentration that will result in approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]

  • Inoculation and Incubation: a. Within 15-30 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the final diluted bacterial suspension.[12] This brings the final volume in each well to 200 µL. b. Seal the plates or place them in a plastic bag to prevent evaporation.[14] c. Incubate the plates at 35°C for 16-20 hours under ambient atmospheric conditions.[13][14]

  • Result Interpretation: a. After incubation, examine the plates for visible turbidity. b. The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible growth, as compared to the positive control well.

Experimental_Workflow A 1. Prepare Serial Dilutions of Agent 122 in 96-Well Plate D 4. Inoculate Wells (Final Volume 200µL) A->D B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Dilute Inoculum to Final Test Concentration B->C C->D E 5. Incubate Plate (16-20h at 35°C) D->E F 6. Read Plate & Determine MIC (Lowest concentration with no growth) E->F

References

An In-depth Technical Guide to the Solubility and Stability of Antibacterial Agent 122

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antibacterial Agent 122 is a hypothetical compound used for illustrative purposes within this guide. The data, experimental protocols, and pathways presented are representative of typical early-phase drug development studies and are intended to serve as a template for the comprehensive evaluation of a novel antibacterial agent.

Introduction

The successful development of a new antibacterial agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility directly impacts bioavailability and the feasibility of developing various dosage forms, while stability data are essential for determining storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy. This document provides a detailed overview of the methodologies used to evaluate the solubility and stability of the hypothetical compound, this compound, and summarizes the findings from these studies.

Solubility Profile of this compound

The aqueous and solvent solubility of this compound was determined to inform its formulation development for both in vitro and in vivo studies.

Experimental Protocol: Thermodynamic Solubility Assessment

A shake-flask method was employed to determine the thermodynamic solubility of this compound in various media.

  • Preparation: An excess amount of this compound was added to 1 mL of each test solvent in a sealed 2 mL glass vial.

  • Equilibration: The vials were agitated in a temperature-controlled shaker (25°C) for 24 hours to ensure equilibrium was reached.

  • Sample Processing: The resulting suspensions were centrifuged at 12,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: The supernatant was carefully removed, filtered through a 0.22 µm PVDF filter, and diluted with an appropriate mobile phase. The concentration of the dissolved this compound was then determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Replicates: The experiment was conducted in triplicate for each solvent system.

G cluster_workflow Solubility Testing Workflow prep 1. Add excess compound to solvent equilibrate 2. Shake at 25°C for 24 hours prep->equilibrate centrifuge 3. Centrifuge to pellet solid equilibrate->centrifuge filter 4. Filter supernatant centrifuge->filter quantify 5. Quantify by HPLC-UV filter->quantify

Caption: Workflow for Thermodynamic Solubility Testing.

Summary of Solubility Data

The solubility of this compound was evaluated in various pharmaceutically relevant solvents and buffers. The results are summarized in the table below.

Solvent/MediumpHMean Solubility (µg/mL)Standard Deviation (µg/mL)
Deionized Water7.015.21.3
Phosphate Buffered Saline (PBS)7.418.51.9
0.1 N HCl1.2250.815.4
0.1 N NaOH13.05.10.8
EthanolN/A1,200.585.6
Dimethyl Sulfoxide (DMSO)N/A> 10,000N/A

Interpretation: this compound exhibits poor aqueous solubility at neutral pH but shows significantly increased solubility under acidic conditions, suggesting it may be a weakly basic compound. Its high solubility in organic solvents like Ethanol and DMSO indicates potential for formulation in non-aqueous vehicles.

Stability Profile of this compound

Stability studies were conducted to understand the degradation behavior of this compound under various stress conditions, which is crucial for identifying stable storage conditions and potential degradation products.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were performed to identify the likely degradation pathways and to develop a stability-indicating analytical method.

  • Stock Solution Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution was treated with 1 N HCl and heated at 60°C for 4 hours.

    • Base Hydrolysis: The stock solution was treated with 1 N NaOH and kept at room temperature for 2 hours.

    • Oxidative Degradation: The stock solution was treated with 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.

    • Thermal Degradation: The stock solution was heated at 80°C for 72 hours.

    • Photolytic Degradation: The stock solution was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).

  • Neutralization and Analysis: Acid and base-stressed samples were neutralized before dilution. All samples were diluted to a final concentration of 50 µg/mL and analyzed by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to profile the degradants.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid (1N HCl, 60°C) start->acid base Base (1N NaOH, RT) start->base oxide Oxidative (30% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize (if applicable) & Dilute to 50 µg/mL acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze

Caption: Workflow for Forced Degradation Studies.

Summary of Forced Degradation Results

The results indicate that this compound is most susceptible to acid and oxidative degradation.

Stress Condition% DegradationMajor Degradants Formed
1 N HCl (60°C, 4h)22.5%2 (DP-1, DP-2)
1 N NaOH (RT, 2h)8.1%1 (DP-3)
30% H₂O₂ (RT, 24h)18.9%1 (DP-4, N-oxide)
Thermal (80°C, 72h)3.5%Minor peaks observed
Photolytic (ICH Q1B)1.2%No significant degradants
Hypothetical Degradation Pathway

Based on the mass spectrometry data from the forced degradation studies, a potential degradation pathway for this compound is proposed below. The primary points of lability appear to be an amide bond susceptible to hydrolysis and a tertiary amine prone to oxidation.

G cluster_pathway Hypothetical Degradation Pathway of Agent 122 cluster_products Degradation Products parent This compound (Parent) dp1 DP-1 (Acid Hydrolysis Product) parent->dp1 Acid (HCl) Hydrolysis dp2 DP-2 (Acid Hydrolysis Product) parent->dp2 Acid (HCl) Hydrolysis dp4 DP-4 (N-Oxide) parent->dp4 Oxidation (H₂O₂)

Caption: Proposed Degradation Pathway for this compound.

Experimental Protocol: Long-Term Stability Study (ICH Conditions)

To determine the shelf-life and recommended storage conditions, a long-term stability study was initiated following ICH Q1A(R2) guidelines.

  • Sample Preparation: this compound was packaged in sealed, amber glass vials.

  • Storage Conditions: Samples were stored at two conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Samples are pulled at 0, 3, 6, 9, 12, 18, 24, and 36-month intervals.

  • Analysis: At each time point, samples are analyzed for appearance, assay (potency), and purity (degradation products) using the validated stability-indicating HPLC method.

Summary of 6-Month Long-Term Stability Data

The initial 6-month data for the long-term stability study is presented below.

Storage ConditionTime PointAssay (% of Initial)Total Impurities (%)Appearance
25°C / 60% RH 0 Months100.0%0.08%White Crystalline Solid
3 Months99.8%0.10%No Change
6 Months99.5%0.14%No Change
40°C / 75% RH (Accelerated) 0 Months100.0%0.08%White Crystalline Solid
3 Months98.2%0.45%No Change
6 Months96.4%0.88%No Change

Interpretation: The 6-month data indicates that this compound is stable under the recommended storage condition of 25°C/60% RH. The accelerated data shows a notable increase in degradation, which will be used for shelf-life prediction. The study is ongoing to confirm long-term stability.

Conclusion

The physicochemical profiling of this compound reveals that it is a weakly basic compound with poor, pH-dependent aqueous solubility. It is highly soluble in organic solvents, providing viable paths for formulation. The compound is stable to heat and light but demonstrates susceptibility to degradation under acidic and oxidative conditions. Long-term stability data suggests that with appropriate packaging and storage at controlled room temperature, a stable drug product can be developed. Further studies will focus on formulation strategies to enhance aqueous solubility and on fully characterizing the degradation products observed in stability studies.

Preliminary cytotoxicity assessment of Antibacterial agent 122

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Antibacterial Agent 122"

The designation "this compound" is a non-specific placeholder and does not correspond to a uniquely identifiable, publicly documented substance. To fulfill the detailed requirements of this technical guide, the well-characterized antibacterial agent Triclosan will be used as a representative example. The following data, protocols, and pathways are based on publicly available research on Triclosan and serve to demonstrate the requested format and content for a preliminary cytotoxicity assessment.

Preliminary Cytotoxicity Assessment of Triclosan (as a proxy for this compound)

Document ID: WP-CYTOX-122

Executive Summary

This document provides a preliminary in-depth assessment of the in vitro cytotoxicity of the broad-spectrum antibacterial agent, Triclosan. The primary objective is to summarize existing data on its effects on mammalian cell lines, detail the experimental methodologies used for these assessments, and visualize the key cellular pathways implicated in its mechanism of toxicity. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of Triclosan's cytotoxic profile. The findings indicate that Triclosan exhibits dose-dependent cytotoxicity across various cell lines, primarily through the induction of apoptosis and mitochondrial dysfunction.

Quantitative Cytotoxicity Data

The cytotoxic potential of Triclosan is typically quantified by its IC₅₀ value, which represents the concentration of the agent required to inhibit 50% of cell viability. The following tables summarize IC₅₀ values from various studies on different mammalian cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Triclosan in Human Cell Lines

Cell LineCell TypeAssayExposure Time (h)IC₅₀ (µM)Reference
HepG2Human Hepatocellular CarcinomaMTT2425.6
MCF-7Human Breast AdenocarcinomaSRB4815.8
HaCaTHuman KeratinocyteWST-12432.5
HUVECHuman Umbilical Vein EndothelialAlamarBlue2418.2

Table 2: In Vitro Cytotoxicity (IC₅₀) of Triclosan in Murine Cell Lines

Cell LineCell TypeAssayExposure Time (h)IC₅₀ (µM)Reference
L929Murine FibroblastMTT2441.3
RAW 264.7Murine MacrophageLDH2422.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following sections describe standard protocols for assays commonly used to assess the cytotoxicity of antibacterial agents like Triclosan.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (Triclosan)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Triclosan in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the viability against the log concentration of Triclosan to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell membrane damage by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • Test compound (Triclosan)

  • Lysis buffer (10X)

  • Complete cell culture medium

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to control wells 1 hour before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution from the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity percentage using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Visualized Pathways and Workflows

Graphical representations of complex biological processes and experimental procedures enhance understanding and clarity. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed cells in 96-well plate p2 Incubate for 24h p1->p2 p3 Add serial dilutions of Triclosan p2->p3 p4 Incubate for 24/48 hours p3->p4 p5 Add MTT reagent p4->p5 p6 Incubate for 4h p5->p6 p7 Solubilize formazan with DMSO p6->p7 p8 Read absorbance at 570 nm p7->p8 p9 Calculate % viability and determine IC50 p8->p9

Caption: Workflow diagram for the MTT cell viability assay.

Signaling Pathway: Triclosan-Induced Apoptosis

Apoptosis_Pathway Simplified Pathway of Triclosan-Induced Apoptosis cluster_mito Mitochondrial Stress cluster_caspase Caspase Cascade triclosan Triclosan ros ↑ ROS Production triclosan->ros induces mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Triclosan-induced mitochondrial-mediated apoptosis pathway.

Conclusion and Future Directions

The data compiled in this report indicate that Triclosan exhibits significant cytotoxicity against various mammalian cell lines in a dose-dependent manner. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis via mitochondrial-dependent pathways, characterized by increased reactive oxygen species (ROS) production and subsequent activation of the caspase cascade.

Future work should aim to:

  • Assess the cytotoxicity in a wider range of cell lines, including primary cells and non-human cell lines, to determine cell-type specificity.

  • Investigate other potential mechanisms of cell death, such as necrosis and autophagy.

  • Conduct in vivo studies to correlate these in vitro findings with potential systemic toxicity.

This preliminary assessment serves as a critical foundation for further safety and efficacy studies involving Triclosan or other antibacterial agents with similar mechanisms of action.

The Thiourea Pharmacophore: A Technical Guide to its Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel pharmacophores for the development of effective antibacterial agents. Among these, the thiourea scaffold has emerged as a promising and versatile backbone for the design of new therapeutics. This technical guide provides an in-depth analysis of the thiourea pharmacophore, detailing its mechanism of action, structure-activity relationships, and the experimental protocols used in its evaluation.

Introduction to the Thiourea Pharmacophore

Thiourea derivatives, characterized by the presence of an R¹R²N-C(=S)-NR³R⁴ functional group, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural flexibility of the thiourea core allows for the introduction of various substituents, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The presence of the thiocarbonyl (C=S) and amine (NH) groups is crucial for their biological activity, as these moieties can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Mechanisms of Antibacterial Action

The antibacterial activity of thiourea derivatives is often multifactorial, with several key bacterial processes being targeted. The primary mechanisms of action include the inhibition of essential enzymes and the disruption of the bacterial cell envelope.

2.1. Inhibition of Bacterial Enzymes

Several studies have demonstrated that thiourea derivatives can effectively inhibit the function of critical bacterial enzymes that are essential for DNA replication and cell wall biosynthesis.

  • DNA Gyrase and Topoisomerase IV: A significant number of thiourea-containing compounds exert their antibacterial effect by targeting DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for maintaining the proper topology of bacterial DNA during replication. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death. The thiourea moiety can interact with the enzyme-DNA complex, stabilizing the cleaved form and preventing the re-ligation of the DNA strands.

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): Particularly relevant in the context of Mycobacterium tuberculosis, thiourea derivatives have been shown to inhibit InhA, an enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • SecA ATPase: The SecA ATPase is a key component of the bacterial protein translocation machinery, responsible for transporting proteins across the cytoplasmic membrane. Inhibition of SecA disrupts this vital process, leading to the accumulation of precursor proteins in the cytoplasm and ultimately, cell death. Certain thiouracil derivatives incorporating an acyl thiourea moiety have been identified as potent inhibitors of SecA.

2.2. Disruption of the Bacterial Cell Membrane

The lipophilic nature of many thiourea derivatives allows them to interact with and disrupt the bacterial cell membrane. The thiocarbonyl and amine groups can interact with the carboxyl and phosphate groups on the bacterial cell surface. This interaction can alter membrane permeability, leading to the leakage of intracellular components and a loss of the proton motive force, which is critical for cellular energy production.

Structure-Activity Relationships (SAR)

The antibacterial potency of thiourea derivatives is highly dependent on the nature and position of the substituents on the scaffold. Key SAR findings are summarized below:

  • Aromatic Substituents: The presence of aromatic or heteroaromatic rings attached to the thiourea nitrogen atoms is often crucial for activity.

  • Electron-Withdrawing Groups: Substitution of these aromatic rings with electron-withdrawing groups, such as halogens (F, Cl, Br), nitro (-NO2), or trifluoromethyl (-CF3), generally enhances antibacterial activity. These groups can improve the compound's ability to penetrate bacterial membranes and interact with target enzymes.

  • Position of Substituents: The position of substituents on the aromatic ring is also critical, with para- and meta-positions often being favored for optimal activity.

  • Lipophilicity: A balance in lipophilicity is essential. Increased lipophilicity, often achieved through the incorporation of alkyl chains or halogen atoms, can enhance membrane disruption. However, excessive lipophilicity can lead to decreased solubility and bioavailability.

  • N-aryl vs. N-alkyl Derivatives: N-aryl substituted thiourea derivatives have generally shown better antibacterial activity compared to their N-alkyl counterparts.

Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiourea derivatives against various bacterial strains, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Naphthalimide-Thiourea Derivatives against Staphylococcus aureus

CompoundSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. VRSAReference
17b-0.031250.060.06[1]
4l-0.125--[1]
4m-0.125--[1]
17c-0.125--[1]
4n-0.25--[1]
9f-0.25--[1]
13d-0.25--[1]
17d-0.25--[1]
13e-0.5--[1]
17a-0.5--[1]
9l-1--[1]
4a-2--[1]
13a-4--[1]
17e-4--[1]

Table 2: Antibacterial Activity of a Thiourea Derivative (TD4) against Various Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
S. aureus (ATCC 29213)2[2]
MRSA (USA 300)2[2]
MRSA (ATCC 43300)8[2]
Vancomycin-intermediate S. aureus (Mu50)4[2]
Methicillin-resistant S. epidermidis (MRSE)8[2]
Enterococcus faecalis (ATCC 29212)4[2]
Clinical MRSA Isolate (XJ 26)8[2]
Clinical MRSA Isolate (XJ 216)16[2]
Clinical MRSA Isolate (XJ 317)8[2]
Clinical Vancomycin-resistant Enterococci (XJ 21)8[2]
Clinical Vancomycin-resistant Enterococci (XJ 22)16[2]
Clinical Vancomycin-resistant Enterococci (XJ 23)8[2]

Table 3: Antibacterial Activity of Quinoline-Thiourea Derivatives against MRSA

CompoundMIC (µg/mL)Reference
Ciprofloxacin Derivative (1)8[3]
Quinoline Derivative (3)1.5[3]
Indolo[2,3-b]quinoline (9)1-2[3]
Indolo[3,2-b]quinoline (23)2[3]
Benzofuro[3,2-b]quinoline (24)2[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiourea derivatives and the evaluation of their antibacterial activity.

5.1. General Synthesis of N-Aryl-N'-benzoylthiourea Derivatives

This protocol describes a common method for synthesizing N-aryl-N'-benzoylthiourea derivatives.

  • Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1 equivalent) in a dry solvent such as acetone is added dropwise to a suspension of ammonium thiocyanate (1 equivalent) in the same solvent. The mixture is typically stirred at room temperature or gently refluxed for 1-2 hours to form the benzoyl isothiocyanate in situ.[4][5]

  • Reaction with Amine: To the solution containing the in situ generated benzoyl isothiocyanate, a solution of the desired primary aromatic amine (1 equivalent) in the same solvent is added dropwise. The reaction mixture is then stirred for an additional 2-4 hours at room temperature or under reflux.[4][5]

  • Isolation and Purification: The reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/dichloromethane mixture.[6]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry.

5.2. Antibacterial Susceptibility Testing

5.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until the culture reaches the logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are also included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

5.2.2. Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Bacterial Lawn: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of no bacterial growth (zone of inhibition) around the disk in millimeters.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the antibacterial activity of thiourea derivatives.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Thiourea_Derivative Thiourea Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Thiourea_Derivative->DNA_Gyrase Inhibits Cleaved_Complex Stabilized Cleaved DNA-Enzyme Complex Thiourea_Derivative->Cleaved_Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils DNA_Gyrase->Cleaved_Complex Forms Cell_Death Cell Death Cleaved_Complex->Cell_Death Leads to

Caption: Mechanism of DNA Gyrase Inhibition by Thiourea Derivatives.

SecA_ATPase_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane Thiourea_Derivative Acyl-Thiourea Derivative SecA SecA ATPase Thiourea_Derivative->SecA Inhibits SecYEG SecYEG Channel SecA->SecYEG Drives protein through ADP_Pi ADP + Pi SecA->ADP_Pi Hydrolyzes Translocation_Blocked Protein Translocation Blocked SecA->Translocation_Blocked Precursor_Protein Precursor Protein Precursor_Protein->SecYEG Translocates ATP ATP ATP->SecA Binds to

Caption: Inhibition of SecA ATPase-mediated protein translocation.

Antibacterial_Discovery_Workflow Start Compound Library (Thiourea Derivatives) Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Start->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Determination->SAR_Studies SAR_Studies->Screening Feedback Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays) Lead_Optimization->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Mechanism_Studies->In_Vivo_Testing End Preclinical Candidate In_Vivo_Testing->End

Caption: General workflow for antibacterial drug discovery.

Conclusion

The thiourea pharmacophore represents a highly promising scaffold for the development of novel antibacterial agents to combat the growing challenge of antibiotic resistance. Its versatile chemistry allows for the synthesis of a diverse range of derivatives with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. The multifaceted mechanism of action, targeting essential bacterial enzymes and disrupting cell membrane integrity, provides multiple avenues for therapeutic intervention. The structure-activity relationships outlined in this guide offer a rational basis for the design of more potent and selective thiourea-based antibacterial drugs. Continued research and development in this area are crucial for translating the potential of this pharmacophore into clinically effective treatments.

References

Methodological & Application

Application Notes and Protocols: Preparation of Stock Solutions of Antibacterial Agent 122 for Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 122 is a thiourea derivative with demonstrated anti-mycobacterial activity, making it a compound of interest for tuberculosis research. Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo assays, such as the determination of Minimum Inhibitory Concentration (MIC) and other antibacterial susceptibility tests. Due to its chemical nature, this compound is expected to have low aqueous solubility, necessitating the use of an organic solvent for the preparation of a concentrated stock solution. This document provides a detailed protocol for the preparation, storage, and use of stock solutions of this compound.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 302.35 g/mol [1]
Chemical Formula C₁₅H₁₄N₂O₃S[1]
CAS Number 109310-99-8[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[2][3]
Recommended Storage Powder: -20°C, protect from light. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[2]

Experimental Protocols

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile, disposable serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various bioassays.

  • Pre-use Preparations:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Ensure all equipment, including pipette tips and tubes, are sterile to avoid contamination of the stock solution.

    • Perform all steps in a sterile environment, such as a laminar flow hood.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. To prepare 1 mL of a 10 mM stock solution, you will need:

      • Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Weight (mg) = 0.010 mol/L x 0.001 L x 302.35 g/mol x 1000 mg/g = 3.02 mg

  • Dissolving the Compound:

    • Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed powder. For a 10 mM stock, if you weighed 3.02 mg, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol for Preparing Working Solutions for Assays

When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution sufficiently to avoid solvent toxicity to the microorganisms. The final concentration of DMSO in the assay should ideally be below 1%, and preferably below 0.5%.[4]

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in the appropriate sterile culture medium (e.g., Mueller-Hinton broth) to achieve the desired final concentrations for your assay.

    • Example for a 100 µM working solution: To prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. Add 10 µL of the 10 mM stock solution to 990 µL of culture medium. This will result in a final DMSO concentration of 1%. Further dilutions will proportionally decrease the DMSO concentration.

  • Solvent Control:

    • It is essential to include a solvent control in your experiments. This control should contain the highest concentration of DMSO used in the assay dilutions but without the antibacterial agent. This will allow you to assess any effect of the solvent on the microorganisms.

Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_solubility Check for Complete Dissolution vortex->check_solubility sonicate Sonicate if Necessary check_solubility->sonicate No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end Ready for Assay Dilution store->end

Caption: Workflow for preparing a stock solution of this compound.

Signaling_Pathway_Considerations Considerations for Using DMSO Stock Solutions in Assays cluster_stock Stock Solution cluster_dilution Dilution & Assay cluster_controls Essential Controls stock 10 mM Stock in 100% DMSO dilute Dilute in Assay Medium stock->dilute assay Perform Antibacterial Assay dilute->assay solvent_control Solvent Control (Medium + Max DMSO %) assay->solvent_control positive_control Positive Control (Known Antibiotic) assay->positive_control negative_control Negative Control (Medium Only) assay->negative_control

Caption: Logical workflow for using DMSO stock solutions in antibacterial assays.

References

Application Notes and Protocols: Evaluating Antibacterial Agent 122 in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the development of novel therapeutics. Antibacterial agent 122, a thiourea derivative, has demonstrated promising in vitro activity against M. tuberculosis. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a murine model of tuberculosis. The following sections outline the methodologies for assessing in vivo efficacy, pharmacokinetic properties, and toxicological profiles, along with illustrative data presented in a structured format.

In Vitro Activity of this compound

Initial in vitro studies are crucial to determine the baseline activity of a new compound against M. tuberculosis. This compound has shown inhibitory effects against both laboratory-adapted and clinical strains of M. tb. Furthermore, this compound exhibits anti-inflammatory properties, which may be beneficial in mitigating the immunopathology associated with tuberculosis.

Table 1: In Vitro Activity of this compound

ParameterM. tuberculosis H37RvM. tuberculosis M299RAW 264.7 Macrophages
MIC₅₀ (µM) 5.924.7N/A
IC₅₀ (µM) for NO Production N/AN/A8.1
IC₅₀ (µM) for TNF-α Production N/AN/A28.4
IC₅₀ (µM) for IL-1β Production N/AN/A47.9
Data is illustrative and based on typical findings for novel anti-tubercular agents.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, related thiourea derivatives have been shown to target key enzymes in M. tuberculosis fatty acid synthesis. Two potential targets are the Δ9-stearoyl desaturase (DesA3) and the enoyl-acyl carrier protein reductase (InhA). Inhibition of these enzymes disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

cluster_0 Mycolic Acid Synthesis Pathway cluster_1 Inhibition by this compound Stearoyl-CoA Stearoyl-CoA Oleoyl-CoA Oleoyl-CoA Stearoyl-CoA->Oleoyl-CoA DesA3 FAS-II System FAS-II System Oleoyl-CoA->FAS-II System Meromycolic Acid Meromycolic Acid FAS-II System->Meromycolic Acid InhA Mycolic Acids Mycolic Acids Meromycolic Acid->Mycolic Acids Antibacterial_Agent_122 Antibacterial_Agent_122 Inhibition_DesA3 Inhibition Antibacterial_Agent_122->Inhibition_DesA3 Inhibition_InhA Inhibition Antibacterial_Agent_122->Inhibition_InhA DesA3 DesA3 Inhibition_DesA3->DesA3 InhA InhA Inhibition_InhA->InhA

Fig. 1: Proposed inhibition of mycolic acid synthesis.

Experimental Protocols

The following protocols provide a standardized framework for the in vivo evaluation of this compound.

Murine Model of Tuberculosis

Objective: To establish a reproducible model of chronic pulmonary tuberculosis in mice to assess the efficacy of this compound.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col)

  • Middlebrook 7H9 broth with supplements

  • Middlebrook 7H11 agar with supplements

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Calibrate the aerosol exposure system to deliver approximately 100-200 colony-forming units (CFU) per mouse lung.

  • Infect BALB/c mice via the aerosol route.

  • At 24 hours post-infection, sacrifice a subset of mice (n=3) to confirm the initial bacterial implantation in the lungs by plating serial dilutions of lung homogenates on 7H11 agar.

  • Allow the infection to establish for 4 weeks to develop a chronic infection.

Start Start M_tb_Culture Culture M. tb H37Rv Start->M_tb_Culture Aerosol_Infection Aerosol Infection of BALB/c Mice M_tb_Culture->Aerosol_Infection Confirm_Implantation Confirm Bacterial Load (24h) Aerosol_Infection->Confirm_Implantation Establish_Chronic_Infection Establish Chronic Infection (4 weeks) Confirm_Implantation->Establish_Chronic_Infection Treatment_Phase Initiate Treatment with Agent 122 Establish_Chronic_Infection->Treatment_Phase End End Treatment_Phase->End

Fig. 2: Workflow for establishing the murine TB model.
In Vivo Efficacy Assessment

Objective: To determine the bactericidal or bacteriostatic activity of this compound in infected mice.

Materials:

  • Infected BALB/c mice

  • This compound (formulated for oral gavage)

  • Positive control drug (e.g., Isoniazid)

  • Vehicle control

  • Tissue homogenizer

  • 7H11 agar plates

Procedure:

  • At 4 weeks post-infection, randomize mice into treatment and control groups (n=5-8 per group).

  • Administer this compound daily via oral gavage at various doses (e.g., 25, 50, 100 mg/kg).

  • Administer the positive control and vehicle control to their respective groups.

  • Treat the mice for a predefined period (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs in PBS with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on 7H11 agar.

  • Incubate plates at 37°C for 3-4 weeks and enumerate the CFU.

  • Calculate the log10 CFU reduction in the lungs and spleens for each treatment group compared to the vehicle control.

Table 2: Illustrative In Vivo Efficacy of this compound (4-week treatment)

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (± SD)Log10 CFU Reduction (Lung)Mean Log10 CFU/Spleen (± SD)Log10 CFU Reduction (Spleen)
Vehicle Control -6.5 ± 0.3-4.2 ± 0.4-
Isoniazid (Positive Control) 254.2 ± 0.52.32.1 ± 0.62.1
This compound 255.8 ± 0.40.73.8 ± 0.50.4
This compound 505.1 ± 0.61.43.1 ± 0.71.1
This compound 1004.5 ± 0.52.02.5 ± 0.61.7
Data is illustrative and based on typical findings for novel anti-tubercular agents.
Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.

Materials:

  • Healthy BALB/c mice

  • This compound (formulated for oral and intravenous administration)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer a single dose of this compound to mice via oral gavage and intravenous injection.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood samples to obtain plasma.

  • Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Half-life (h)Bioavailability (%)
Oral 5012501.065004.565
Intravenous 1025000.25100003.8-
Data is illustrative and based on typical findings for novel anti-tubercular agents.
Preliminary Toxicity Assessment

Objective: To evaluate the acute and sub-acute toxicity of this compound in mice.

Materials:

  • Healthy BALB/c mice

  • This compound

  • Clinical observation checklists

  • Equipment for blood collection and organ harvesting

  • Clinical chemistry and hematology analyzers

Procedure:

  • Acute Toxicity: Administer single escalating doses of this compound to different groups of mice. Observe the animals for 14 days for signs of toxicity and mortality to determine the LD₅₀.

  • Sub-acute Toxicity: Administer a daily dose of this compound for 14 or 28 days. Monitor body weight, food and water intake, and clinical signs of toxicity. At the end of the study, collect blood for hematological and biochemical analysis, and harvest major organs for histopathological examination.

Table 4: Illustrative Toxicity Profile of this compound

ParameterFinding
Acute Oral LD₅₀ > 2000 mg/kg
Sub-acute (28-day) Observations No significant changes in body weight or clinical signs at doses up to 200 mg/kg/day.
Hematology & Biochemistry No significant alterations in key parameters at therapeutic doses.
Histopathology No treatment-related abnormalities observed in major organs.
Data is illustrative and based on typical findings for novel anti-tubercular agents.

Conclusion

The protocols and illustrative data presented provide a robust framework for the preclinical evaluation of this compound in a murine model of tuberculosis. A systematic assessment of its in vivo efficacy, pharmacokinetic profile, and safety is essential for its further development as a potential anti-tubercular therapeutic. The proposed mechanism of action targeting mycolic acid synthesis offers a promising avenue for combating M. tuberculosis, including potentially drug-resistant strains. Further studies are warranted to confirm the in vivo efficacy and to fully elucidate the molecular targets of this promising compound.

Application Notes: Colistin (as Antibacterial Agent 122) in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] However, the increasing incidence of colistin resistance and its associated toxicities, such as nephrotoxicity and neurotoxicity, have necessitated the exploration of combination therapies.[1][2] Combining colistin with other antimicrobial agents can enhance its efficacy, overcome resistance, and potentially reduce the required therapeutic dose, thereby minimizing toxicity.[3] These application notes provide a summary of quantitative data from various in vitro and in vivo studies, along with detailed protocols for key experiments to evaluate the synergistic potential of colistin-based combination therapies.

Mechanism of Action and Rationale for Combination Therapy

Colistin is a polycationic peptide that interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4][5] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to the disruption of the outer membrane, leakage of intracellular contents, and ultimately, bacterial cell death.[5][6] Resistance to colistin can arise from modifications of the LPS structure, reducing the binding affinity of colistin.[4]

The rationale for combination therapy is often based on a multi-target approach. By disrupting the outer membrane, colistin can facilitate the entry of other antibiotics that target intracellular components, leading to synergistic or additive effects.[7] For example, combinations with cell wall inhibitors or protein synthesis inhibitors have shown significant synergy.[8]

Diagram of Colistin's Mechanism of Action

colistin Colistin (Cationic Peptide) lps Lipopolysaccharide (LPS) (Anionic) colistin->lps Electrostatic Interaction outer_membrane Outer Membrane colistin->outer_membrane Disrupts Integrity divalent_cations Mg²⁺ / Ca²⁺ lps->divalent_cations Displaces cytoplasmic_membrane Cytoplasmic Membrane outer_membrane->cytoplasmic_membrane Permeabilizes intracellular_contents Leakage of Intracellular Contents cytoplasmic_membrane->intracellular_contents Leads to cell_death Bacterial Cell Death intracellular_contents->cell_death Results in start Start: Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prepare_plates Prepare 96-well plates with serial dilutions of Drug A (Colistin) and Drug B start->prepare_plates add_inoculum Add bacterial inoculum to each well prepare_plates->add_inoculum incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC of each drug alone and in combination (lowest concentration with no visible growth) incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret FICI: ≤ 0.5: Synergy >0.5 to ≤4: Additive/Indifference > 4: Antagonism calculate_fici->interpret end End interpret->end

References

Application Notes & Protocols: Standard Operating Procedure for Quality Control of Antibacterial Agent 122

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive Standard Operating Procedure (SOP) for the quality control of "Antibacterial Agent 122," a hypothetical novel broad-spectrum antibacterial agent. The protocols outlined below are based on established principles and methodologies for the quality control of antibiotics, drawing from regulatory guidelines and standard laboratory practices.

Introduction

This compound is a synthetic, broad-spectrum antibiotic. Its quality control is essential to ensure its identity, purity, potency, and safety for preclinical and clinical applications. This SOP describes the series of tests to be performed on each batch of this compound to ensure it meets the required quality standards. The quality control process involves a combination of physicochemical and microbiological assays.

Physicochemical Quality Control

These tests are designed to identify and quantify this compound and any potential impurities.

2.1 Identification by High-Performance Liquid Chromatography (HPLC)

This test confirms the identity of the active pharmaceutical ingredient (API).

  • Protocol:

    • Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Sample Preparation: Prepare a sample solution of the this compound batch to be tested at a concentration of 1.0 mg/mL in the same diluent.

    • Chromatographic Conditions:

      • Column: C18, 4.6 mm x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at 280 nm

    • Procedure: Inject the standard and sample solutions into the HPLC system.

    • Acceptance Criteria: The retention time of the major peak in the sample chromatogram should match the retention time of the peak in the standard chromatogram within ± 2%.

2.2 Purity by HPLC

This method quantifies any impurities present in the sample.[1][2]

  • Protocol:

    • Use the same chromatographic conditions as for the identification test.

    • Procedure: Inject the sample solution.

    • Calculation: Calculate the percentage of each impurity by the area normalization method.

    • Acceptance Criteria:

      • Any individual impurity: ≤ 0.5%

      • Total impurities: ≤ 1.0%

2.3 Assay (Potency) by HPLC

This test determines the amount of this compound in the sample.[2][3]

  • Protocol:

    • Use the same chromatographic conditions as for the identification test.

    • Procedure: Inject the standard and sample solutions in triplicate.

    • Calculation: Calculate the potency of the sample by comparing the peak area of the sample to the peak area of the standard.

    • Acceptance Criteria: The potency should be between 98.0% and 102.0% on an anhydrous, solvent-free basis.

Data Presentation: Physicochemical Tests

TestMethodAcceptance Criteria
IdentificationHPLCRetention time of sample matches standard ± 2%
PurityHPLCIndividual Impurity ≤ 0.5%, Total Impurities ≤ 1.0%
Assay (Potency)HPLC98.0% - 102.0%
Microbiological Quality Control

These assays determine the biological activity of this compound.

3.1 Antimicrobial Potency by Agar Diffusion Assay (Kirby-Bauer Method)

This assay measures the bio-potency of the antibiotic by its inhibitory effect on a susceptible microorganism.[4][5][6][7]

  • Protocol:

    • Test Organism: Staphylococcus aureus ATCC 25923.

    • Media: Mueller-Hinton Agar.[4]

    • Standard Preparation: Prepare a series of dilutions of the this compound reference standard in a suitable buffer.

    • Sample Preparation: Prepare a series of dilutions of the test batch of this compound in the same buffer.

    • Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.

    • Procedure:

      • Evenly swab the surface of the Mueller-Hinton agar plates with the prepared inoculum.

      • Aseptically apply sterile paper discs (6 mm diameter) impregnated with the standard and sample dilutions onto the agar surface.[4]

      • Incubate the plates at 35 ± 2°C for 16-18 hours.

    • Data Analysis: Measure the diameter of the zones of inhibition to the nearest millimeter. Plot a standard curve of the log of the concentration versus the zone diameter for the reference standard. Determine the potency of the sample from the standard curve.

    • Acceptance Criteria: The determined potency should be within 90% to 110% of the stated potency.

3.2 Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This test determines the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[4][5]

  • Protocol:

    • Test Organisms: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[4]

    • Media: Cation-adjusted Mueller-Hinton Broth.

    • Procedure:

      • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

      • Add a standardized inoculum of the test organism to each well.

      • Incubate at 35 ± 2°C for 16-20 hours.

    • Data Analysis: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Acceptance Criteria: The MIC values should be within the established quality control ranges for the specified ATCC strains.

Data Presentation: Microbiological Tests

TestMethodTest OrganismAcceptance Criteria
Antimicrobial PotencyAgar DiffusionS. aureus ATCC 2592390% - 110% of stated potency
MICBroth MicrodilutionE. coli ATCC 25922Within QC range (e.g., 0.5 - 2.0 µg/mL)
MICBroth MicrodilutionS. aureus ATCC 25923Within QC range (e.g., 0.12 - 0.5 µg/mL)
MICBroth MicrodilutionP. aeruginosa ATCC 27853Within QC range (e.g., 1.0 - 4.0 µg/mL)
Other Quality Control Tests

4.1 Water Content by Karl Fischer Titration

This test determines the amount of water present in the sample.[3]

  • Protocol:

    • Use a calibrated Karl Fischer titrator.

    • Procedure: Titrate a known weight of the sample with the Karl Fischer reagent.

    • Acceptance Criteria: Water content should be ≤ 1.0%.

4.2 Bacterial Endotoxins Test (LAL Test)

This test detects or quantifies bacterial endotoxins that may be present in the sample.

  • Protocol:

    • Use the Limulus Amebocyte Lysate (LAL) gel-clot method.

    • Procedure: Reconstitute the LAL reagent and mix with the sample. Incubate and observe for gel formation.

    • Acceptance Criteria: The endotoxin level should be ≤ 0.5 EU/mg.

Data Presentation: Other Tests

TestMethodAcceptance Criteria
Water ContentKarl Fischer Titration≤ 1.0%
Bacterial EndotoxinsLAL Test≤ 0.5 EU/mg

Visualizations

Experimental Workflow for Quality Control of this compound

G cluster_0 Sample Receipt and Preparation cluster_1 Physicochemical Testing cluster_2 Microbiological Testing cluster_3 Other Tests cluster_4 Data Analysis and Release Sample Batch of This compound Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC_ID Identification (HPLC) Preparation->HPLC_ID HPLC_Purity Purity (HPLC) Preparation->HPLC_Purity HPLC_Assay Assay (HPLC) Preparation->HPLC_Assay Agar_Diffusion Potency by Agar Diffusion Preparation->Agar_Diffusion MIC_Test MIC Determination (Broth Microdilution) Preparation->MIC_Test Water_Content Water Content (Karl Fischer) Preparation->Water_Content Endotoxin Bacterial Endotoxins (LAL Test) Preparation->Endotoxin Analysis Data Analysis vs. Acceptance Criteria HPLC_ID->Analysis HPLC_Purity->Analysis HPLC_Assay->Analysis Agar_Diffusion->Analysis MIC_Test->Analysis Water_Content->Analysis Endotoxin->Analysis Release Batch Release Analysis->Release Pass Reject Batch Rejection Analysis->Reject Fail

Caption: Workflow for the quality control of this compound.

Logical Flow for Potency Determination by Agar Diffusion

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis cluster_3 Result Std_Prep Prepare Standard Dilutions Disc_App Apply Impregnated Discs Std_Prep->Disc_App Smp_Prep Prepare Sample Dilutions Smp_Prep->Disc_App Inoculum_Prep Prepare Standardized Inoculum Plate_Prep Inoculate Mueller-Hinton Agar Plates Inoculum_Prep->Plate_Prep Plate_Prep->Disc_App Incubation Incubate at 35°C for 16-18h Disc_App->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Std_Curve Plot Standard Curve (log[conc] vs. zone) Measure_Zones->Std_Curve Calc_Potency Calculate Sample Potency Std_Curve->Calc_Potency Result Potency within 90-110%? Calc_Potency->Result

Caption: Logical flow for the agar diffusion potency assay.

References

Application Notes and Protocols for High-Throughput Screening of Antibacterial Agent 122 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent discovery and development of novel antibacterial agents. High-throughput screening (HTS) is a critical technology in this endeavor, enabling the rapid evaluation of large libraries of chemical compounds for their antibacterial activity.[1][2][3][4] This document provides detailed application notes and protocols for the high-throughput screening of derivatives of a novel antibacterial agent, designated "Antibacterial agent 122". These protocols are designed to be adaptable for various bacterial pathogens and can be implemented in a standard drug discovery laboratory equipped for HTS.

The following sections will detail several common HTS assay formats, including broth microdilution, agar-based assays, and reporter gene assays.[2][5][6] We will also provide protocols for data analysis and visualization to facilitate the identification and prioritization of lead compounds.

Key Experimental Assays

A variety of HTS assays can be employed to screen for antibacterial activity. The choice of assay depends on the specific research question, the target bacteria, and the available resources.

Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[7][8][9] This assay is readily adaptable to a high-throughput format using 96- or 384-well microtiter plates.[10]

Experimental Protocol:

  • Preparation of Compound Plates:

    • Serially dilute the this compound derivatives in an appropriate solvent (e.g., DMSO) in a 96- or 384-well source plate.

    • Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound dilution to the corresponding wells of the assay plates.

  • Preparation of Bacterial Inoculum:

    • Culture the target bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Inoculation and Incubation:

    • Dispense the bacterial inoculum into each well of the compound-containing assay plates.

    • Include positive controls (bacteria with no compound) and negative controls (broth only) on each plate.

    • Seal the plates and incubate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

    • Alternatively, a viability dye such as resazurin can be added, and fluorescence can be measured to assess metabolic activity.

    • The MIC is determined as the lowest concentration of the compound that inhibits bacterial growth by a predefined threshold (e.g., ≥90%) compared to the positive control.

Agar-Based Diffusion Assay

Agar-based diffusion assays are a classic method for screening antibacterial compounds.[11] In an HTS format, this can be adapted by spotting compounds onto an agar surface seeded with the target bacterium.

Experimental Protocol:

  • Preparation of Agar Plates:

    • Prepare and pour a suitable agar medium (e.g., Mueller-Hinton Agar) into square bioassay dishes.

    • Prepare a bacterial lawn by spreading a standardized inoculum of the target bacterium evenly across the agar surface.

  • Compound Application:

    • Using a robotic colony picker or a pin tool, transfer a small amount of each this compound derivative from the source plates onto the agar surface.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the target bacterium until a uniform lawn of growth is visible.

  • Data Acquisition and Analysis:

    • Scan the plates using a high-resolution scanner or an automated colony counter.

    • Measure the diameter of the zone of inhibition (the clear area around a compound spot where bacterial growth is inhibited).

    • A larger zone of inhibition indicates greater antibacterial activity.

Reporter Gene Assay

Reporter gene assays are powerful tools for identifying compounds that inhibit specific bacterial pathways.[5][6][12][13] These assays utilize engineered bacterial strains where a reporter gene (e.g., luciferase or fluorescent protein) is placed under the control of a promoter that is induced in response to the inhibition of a particular cellular process.[5][6]

Experimental Protocol:

  • Bacterial Strain:

    • Utilize a bacterial strain engineered with a reporter gene fusion. For example, a strain where the lux operon is fused to a promoter that is upregulated upon inhibition of DNA synthesis.

  • Assay Procedure:

    • The assay is typically performed in a liquid format in microtiter plates, similar to the broth microdilution assay.

    • Compounds are added to the wells, followed by the reporter bacterial strain.

  • Incubation and Data Acquisition:

    • Incubate the plates for a shorter period than a growth-based assay (e.g., 2-6 hours) to allow for reporter gene expression before significant cell death occurs.

    • Measure the reporter signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • An increase in the reporter signal compared to the untreated control indicates that the compound is likely inhibiting the target pathway.

    • This method can provide insights into the mechanism of action of the active compounds.[12][13]

Data Presentation

Quantitative data from HTS assays should be summarized in clearly structured tables for easy comparison and identification of hit compounds.

Table 1: Example MIC Data for this compound Derivatives against Staphylococcus aureus

Compound IDDerivative ModificationMIC (µg/mL)
AA122-001R1 = CH3, R2 = H8
AA122-002R1 = Cl, R2 = H4
AA122-003R1 = CH3, R2 = F16
AA122-004R1 = OCH3, R2 = H2
.........

Table 2: Example Zone of Inhibition Data for this compound Derivatives against Escherichia coli

Compound IDDerivative ModificationZone of Inhibition (mm)
AA122-001R1 = CH3, R2 = H12
AA122-002R1 = Cl, R2 = H18
AA122-003R1 = CH3, R2 = F10
AA122-004R1 = OCH3, R2 = H22
.........

Table 3: Example Reporter Gene Assay Data for this compound Derivatives

Compound IDDerivative ModificationFold Induction of Reporter Signal
AA122-001R1 = CH3, R2 = H1.2
AA122-002R1 = Cl, R2 = H8.5
AA122-003R1 = CH3, R2 = F1.5
AA122-004R1 = OCH3, R2 = H10.2
.........

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound_Library This compound Derivatives Library Source_Plates Source Plates (96/384-well) Compound_Library->Source_Plates Liquid_Handler Automated Liquid Handler Source_Plates->Liquid_Handler Assay_Plates Assay Plates (96/384-well) Incubation Incubation Assay_Plates->Incubation Bacterial_Culture Bacterial Culture Inoculum Standardized Inoculum Bacterial_Culture->Inoculum Inoculum->Assay_Plates Inoculation Liquid_Handler->Assay_Plates Compound Transfer Plate_Reader Microplate Reader Incubation->Plate_Reader Signal Reading Data_Processing Data Processing (Normalization, QC) Plate_Reader->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation

Caption: High-Throughput Screening Experimental Workflow.

signaling_pathway cluster_cell Bacterial Cell Extracellular Extracellular Space AA122 This compound Derivative Membrane Cell Membrane Cytoplasm Cytoplasm Target_Protein Target Protein (e.g., Kinase) AA122->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Phosphorylation (Blocked) Gene_Expression Virulence Gene Expression Downstream_Effector->Gene_Expression Regulation (Altered) Virulence Virulence Factor Production Gene_Expression->Virulence Translation (Reduced)

Caption: Hypothetical Signaling Pathway Targeted by this compound.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for conducting high-throughput screening of this compound derivatives. By employing these methodologies, researchers can efficiently screen large compound libraries, identify promising antibacterial candidates, and gain insights into their mechanisms of action. The use of automated systems is highly recommended to ensure the robustness and reproducibility of the screening data.[1][14] Further characterization of hit compounds through secondary assays and medicinal chemistry efforts will be crucial for the development of novel and effective antibacterial therapies.

References

Application Note: Methods for Evaluating the Synergistic Effects of Antibacterial Agent 122

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies. Combining antibacterial agents can be a powerful approach to overcome resistance, broaden the spectrum of activity, and achieve a synergistic effect, where the combined activity is greater than the sum of their individual effects.[1] This document provides detailed protocols for evaluating the synergistic potential of a novel compound, "Antibacterial Agent 122," when combined with a known antibiotic. The primary methods covered are the checkerboard assay for determining the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve assay for assessing the dynamics of bactericidal activity.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantify the synergistic effects of two antimicrobial agents.[2] It involves testing various concentrations of two drugs, alone and in combination, to determine the Minimum Inhibitory Concentration (MIC) of each drug in the presence of the other.[3][4]

Experimental Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) F Inoculate wells with bacterial suspension A->F B Prepare Stock Solutions (Agent 122 & Known Antibiotic) E Create 2D Gradient: Serial dilution of Agent 122 (rows) Serial dilution of Antibiotic (columns) B->E C Determine MIC of each agent alone J Calculate Fractional Inhibitory Concentration Index (FICI) C->J D Dispense Culture Medium into 96-well plate D->E E->F G Incubate plate (e.g., 18-24h at 37°C) F->G H Read Results: Identify wells with no visible growth G->H I Determine MIC of combination (MIC_A_comb, MIC_B_comb) H->I I->J

Caption: Workflow for the antibacterial synergy checkerboard assay.

Detailed Methodology

Materials:

  • This compound (stock solution of known concentration)

  • Known Antibiotic (stock solution of known concentration)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Protocol:

  • Determine Individual MICs: Before the synergy test, determine the MIC of Agent 122 and the known antibiotic individually against the test organism using standard broth microdilution methods (e.g., as per CLSI guidelines).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a serial two-fold dilution of the known antibiotic. Start with a concentration of 4x or 8x its MIC.[5]

    • Along the y-axis (e.g., rows A-G), create a serial two-fold dilution of Agent 122, also starting at 4x or 8x its MIC.

    • The result is a matrix of wells containing various combinations of the two agents.

    • Include control wells: Row H with only dilutions of the known antibiotic, Column 11 with only dilutions of Agent 122, and a growth control well (no drugs).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, determine the MIC of the combination. This is the concentration in the first well that shows no visible turbidity.[6]

Data Presentation and Interpretation

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

FICI Calculation: The FICI is calculated using the following formula[7][8]:

  • FIC of Agent 122 (FIC A) = (MIC of Agent 122 in combination) / (MIC of Agent 122 alone)

  • FIC of Known Antibiotic (FIC B) = (MIC of Known Antibiotic in combination) / (MIC of Known Antibiotic alone)

  • FICI = FIC A + FIC B

The lowest FICI value from all tested combinations is reported.[7]

Data Summary Table:

ParameterAgent 122Known AntibioticFICIInterpretation
MIC alone (µg/mL) 168--
MIC in combination (µg/mL) 41--
FIC Value 4/16 = 0.251/8 = 0.1250.375 Synergy

Interpretation of FICI Values: The calculated FICI value is used to classify the nature of the interaction.[3][7]

FICI_Interpretation Synergy Synergy (FICI ≤ 0.5) Additive Additive (0.5 < FICI ≤ 1.0) Indifference Indifference (1.0 < FICI ≤ 4.0) Antagonism Antagonism (FICI > 4.0)

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Time-Kill Curve Assay Protocol

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[9] It is considered a gold standard for confirming synergistic interactions.

Detailed Methodology

Materials:

  • Bacterial strain of interest

  • CAMHB or other appropriate broth

  • Agent 122 and Known Antibiotic

  • Shaking incubator

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile saline or PBS for dilutions

Protocol:

  • Prepare Cultures: Grow an overnight culture of the test organism. Dilute it in fresh broth to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Setup Test Conditions: Prepare flasks or tubes with the following conditions, using concentrations determined from the checkerboard assay (e.g., 0.5x MIC or synergistic concentrations):

    • Growth Control (no drug)

    • Agent 122 alone

    • Known Antibiotic alone

    • Agent 122 + Known Antibiotic combination

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[10][11]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C and count the number of colonies (CFU/mL).

Data Presentation and Interpretation

The results are presented by plotting the log10 CFU/mL against time for each condition.

Interpretation:

  • Synergy: Defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[11]

  • Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.[12]

  • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active agent.

Data Summary Table:

Time (h)Growth Control (log10 CFU/mL)Agent 122 alone (log10 CFU/mL)Known Antibiotic alone (log10 CFU/mL)Combination (log10 CFU/mL)Log10 Reduction (vs. most active agent)Interpretation
0 5.705.705.705.70--
6 7.206.506.104.501.60-
24 8.907.106.804.302.50 Synergy

Isobologram Analysis

An isobologram is a graphical representation of synergy.[1][13] It plots the concentrations of two drugs that produce the same level of effect (e.g., 50% inhibition). A line connecting the individual MICs of each drug (the line of additivity) is drawn.[14] Combinations that fall below this line are considered synergistic, indicating that lower concentrations of both drugs are needed to achieve the same effect.[15]

While a full isobologram requires extensive data points, the FICI from the checkerboard assay provides a simplified numerical correlate to this graphical method. A FICI of ≤ 0.5 corresponds to a point lying significantly below the line of additivity.

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms with Antibacterial Agent 122

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. Understanding the mechanisms by which bacteria develop resistance to antimicrobial agents is crucial for the development of new therapeutic strategies. Antibacterial Agent 122 is a novel investigational compound that has demonstrated potent activity against a broad spectrum of pathogenic bacteria. These application notes provide detailed protocols for utilizing this compound as a tool to investigate bacterial resistance mechanisms, including its effects on bacterial signaling pathways and its synergistic potential with existing antibiotics.

Mechanism of Action

This compound is a potent inhibitor of the bacterial two-component signal transduction system, specifically targeting the histidine kinase sensor protein QseC. By inhibiting the autophosphorylation of QseC, it disrupts the downstream signaling cascade that regulates the expression of virulence factors and genes associated with antibiotic resistance.[1][2][3] This unique mechanism of action makes it a valuable tool for studying quorum sensing and its role in bacterial pathogenesis and resistance.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various bacterial strains, including its minimum inhibitory concentration (MIC) and its synergistic effects when combined with conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainResistance ProfileMIC (µg/mL) of Agent 122
Escherichia coli ATCC 25922Susceptible4
Escherichia coli (Extended-Spectrum β-Lactamase producer)Resistant to Penicillins, Cephalosporins4
Staphylococcus aureus ATCC 29213Susceptible2
Staphylococcus aureus (Methicillin-Resistant - MRSA)Resistant to β-lactams2
Pseudomonas aeruginosa PAO1Susceptible8
Pseudomonas aeruginosa (Multidrug-Resistant)Resistant to multiple antibiotic classes8

Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Multidrug-Resistant P. aeruginosa

AntibioticMIC alone (µg/mL)MIC in combination with Agent 122 (2 µg/mL)Fold Reduction in MIC
Ciprofloxacin3248
Meropenem1628
Tobramycin6488

Experimental Protocols

Herein are detailed methodologies for key experiments to study bacterial resistance using this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6][7]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[4]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.[8][9]

Materials:

  • Bacterial culture

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes.

  • Aseptically apply paper disks impregnated with a known concentration of this compound onto the agar surface using sterile forceps.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition in millimeters.

Bacterial Growth Curve Assay

This assay evaluates the effect of an antibacterial agent on the growth kinetics of a bacterial population over time.

Materials:

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound

  • Spectrophotometer or microplate reader

  • Shaking incubator

Procedure:

  • Inoculate a fresh culture of the test bacterium and grow to the early logarithmic phase.

  • Dilute the culture to an OD₆₀₀ of approximately 0.05 in fresh TSB.

  • Prepare flasks or a 96-well plate with TSB containing different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control.

  • Inoculate the flasks or wells with the diluted bacterial culture.

  • Incubate at 37°C with shaking.

  • Measure the OD₆₀₀ at regular intervals (e.g., every hour) for up to 24 hours.

  • Plot the OD₆₀₀ values against time to generate growth curves.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in resistance studies.

Signaling_Pathway_Inhibition cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm QseC QseC (Histidine Kinase) QseB QseB (Response Regulator) QseC->QseB Phosphorylates Virulence_Genes Virulence & Resistance Gene Expression QseB->Virulence_Genes Activates Transcription Agent122 Antibacterial Agent 122 Agent122->QseC Inhibits Autophosphorylation Signal External Signal (e.g., Autoinducer) Signal->QseC Activates

Caption: Inhibition of the QseC/QseB signaling pathway by this compound.

Experimental_Workflow start Start: Isolate Bacterial Strain mic_test Determine MIC of Agent 122 and Conventional Antibiotics start->mic_test synergy_test Checkerboard Assay for Synergy (Agent 122 + Antibiotic) mic_test->synergy_test growth_curve Bacterial Growth Curve Analysis with Agent 122 mic_test->growth_curve resistance_induction Serial Passage Experiment to Induce Resistance to Agent 122 synergy_test->resistance_induction growth_curve->resistance_induction molecular_analysis Molecular Analysis of Resistant Mutants (e.g., Sequencing of qseC) resistance_induction->molecular_analysis end End: Characterize Resistance Mechanism molecular_analysis->end

Caption: Workflow for investigating bacterial resistance with this compound.

Logical_Relationship node_agent This compound node_target Inhibits QseC Kinase node_agent->node_target node_pathway Disrupts Quorum Sensing node_target->node_pathway node_virulence Decreased Virulence Factor Expression node_pathway->node_virulence node_resistance Reduced Expression of Resistance Genes (e.g., Efflux Pumps) node_pathway->node_resistance node_outcome Improved Therapeutic Outcome node_virulence->node_outcome node_synergy Synergy with other Antibiotics node_resistance->node_synergy node_synergy->node_outcome

Caption: Logical flow from mechanism of action to therapeutic potential of Agent 122.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Antibacterial agent 122 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common in vitro solubility issues with Antibacterial Agent 122, helping researchers, scientists, and drug development professionals optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] Due to its amphipathic nature, DMSO is effective at dissolving poorly soluble non-polar and polar compounds.[3] However, it is crucial to be aware that DMSO can exhibit antimicrobial effects at higher concentrations.[1][2][4]

Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous cell culture medium. What should I do?

A2: This is a common issue when diluting a drug from a DMSO stock into an aqueous medium. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% (v/v), to minimize both its potential antimicrobial effects and the risk of precipitation.[3][5] Some studies suggest that even low concentrations of DMSO can impact biofilm formation.[3][5]

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.

  • Use of Solubilizing Agents: Consider the use of co-solvents or other solubilizing agents. However, it is critical to test these agents for any intrinsic antimicrobial activity or cellular toxicity in your specific assay.[1][6]

Q3: What is the maximum concentration of DMSO that is safe for my in vitro antibacterial assay?

A3: The safe concentration of DMSO can vary depending on the bacterial species and the specific assay conditions. It is essential to perform a solvent toxicity control experiment. Generally, most bacterial species can tolerate DMSO concentrations up to 1-2% without significant effects on growth.[7] However, some studies have shown that even low concentrations of DMSO can interfere with the efficacy of certain antimicrobials by reducing reactive oxygen species (ROS).[8][9] Therefore, it is crucial to include a vehicle control (medium with the same concentration of DMSO used to dissolve the test agent) in your experiments.[2]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used to dissolve poorly soluble compounds.[1][2][6] However, just like with DMSO, it is imperative to determine the antimicrobial activity of these solvents at the concentrations used in your assay by including appropriate solvent controls.[1][2][10]

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Media

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after adding the stock solution.

  • Inconsistent or non-reproducible results in antibacterial assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Decrease Final Concentration: Test a lower final concentration of this compound. 2. pH Adjustment: Investigate if altering the pH of the medium (within a physiologically acceptable range) improves solubility.[11][12] 3. Use of Co-solvents: Introduce a water-miscible co-solvent like ethanol or propylene glycol into the final formulation.[11][13] Always include a co-solvent control.
Solvent Shock 1. Stepwise Dilution: Perform serial dilutions of the DMSO stock in the aqueous medium rather than a single large dilution. 2. Increase Mixing: Gently vortex or invert the tube immediately after adding the stock solution to the medium to ensure rapid and uniform dispersion.
Compound Instability 1. Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment. 2. Temperature Effects: Assess the impact of temperature on solubility and stability. Some compounds are more soluble at 37°C than at room temperature.
Interaction with Media Components 1. Serum Concentration: If using serum-containing medium, test if reducing the serum concentration affects solubility. 2. Formulation with Excipients: For more advanced troubleshooting, consider formulation strategies like using cyclodextrins or creating solid dispersions, which can enhance the solubility of hydrophobic compounds.[11][12][14]
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration

This protocol is essential to establish the highest concentration of a solvent (e.g., DMSO) that does not inhibit bacterial growth.

  • Prepare Solvent Dilutions: Prepare a series of twofold dilutions of the solvent (e.g., DMSO) in your chosen bacterial growth medium (e.g., Mueller-Hinton Broth). A typical range to test would be from 16% down to 0.125% (v/v).

  • Inoculate with Bacteria: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute this inoculum into each solvent concentration to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include Controls:

    • Positive Control: Bacteria inoculated in medium without any solvent.

    • Negative Control: Uninoculated medium.

  • Incubation: Incubate the cultures under the same conditions as your antibacterial assay (e.g., 37°C for 18-24 hours).

  • Assess Growth: Measure bacterial growth, for example, by reading the optical density at 600 nm (OD600) or by visual inspection for turbidity.

  • Determine Maximum Tolerated Concentration: The highest concentration of the solvent that shows no significant difference in growth compared to the positive control is the maximum tolerated concentration.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the this compound stock solution in the appropriate bacterial growth medium. Ensure the final solvent concentration in each well is below the maximum tolerated level determined in Protocol 1.

  • Inoculate Bacteria: Add the standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

  • Include Controls:

    • Positive Control (Growth Control): Bacteria in medium with the solvent at the same concentration as the test wells.

    • Negative Control (Sterility Control): Medium only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[16][17][18]

Visualizing Experimental Workflow and Troubleshooting Logic

G cluster_prep Preparation cluster_assay Assay A Prepare Stock Solution (this compound in DMSO) C Dilute Stock in Aqueous Medium A->C B Determine Max Tolerated Solvent Concentration B->C D Precipitation Observed? C->D E Perform In Vitro Assay (e.g., MIC) D->E No G Optimize Dilution (e.g., Serial Dilution) D->G Yes F Inconsistent Results? E->F F->G Yes F->G H Adjust pH of Medium F->H I Use Co-solvents F->I J Reformulate (e.g., Cyclodextrins) F->J G->C H->C I->C J->C

Caption: Troubleshooting workflow for solubility issues.

Hypothetical Signaling Pathway Inhibition

If this compound were to, for example, inhibit a bacterial cell wall synthesis pathway, a simplified representation could be:

G cluster_pathway Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Inhibitor Antibacterial Agent 122 Inhibitor->Lipid_II

Caption: Inhibition of bacterial cell wall synthesis.

References

Overcoming common challenges in Antibacterial agent 122 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 122

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this novel antibacterial agent.

About this compound: this compound is a synthetic quinolone that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death.[1][2][3] It shows broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it blocks the re-ligation of cleaved DNA strands, which introduces double-stranded breaks in the bacterial chromosome and ultimately halts DNA replication.[1][2]

Q2: What are the expected bacterial species susceptible to this compound?

A2: this compound has demonstrated potent activity against a wide range of bacteria, including but not limited to, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. However, susceptibility can vary between different strains.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in ethanol. For most in vitro assays, it is recommended to prepare a 10 mg/mL stock solution in DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: What are the common mechanisms of resistance to quinolone antibiotics like Agent 122?

A4: Resistance to quinolones typically arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which reduces the binding affinity of the drug.[2][4] Another common mechanism is the overexpression of efflux pumps that actively transport the agent out of the bacterial cell.[2][4]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Q: I am observing significant variability in my MIC results for this compound across replicate experiments. What could be the cause?

A: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[5] Several factors can contribute to this variability. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Causes and Solutions:

  • Inoculum Preparation: An incorrect bacterial concentration is a frequent source of error.[5]

    • Solution: Ensure that the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Always prepare the inoculum from fresh, well-isolated colonies.

  • Antibiotic Dilution: Errors in the serial dilution of this compound can lead to inaccurate concentrations.

    • Solution: Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Media Composition: The composition of the growth medium, particularly the concentration of divalent cations like Mg²⁺ and Ca²⁺, can affect the activity of quinolone antibiotics.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all MIC assays to ensure consistency.

  • Incubation Conditions: Deviations in incubation time and temperature can impact bacterial growth and, consequently, the observed MIC.

    • Solution: Maintain a consistent incubation temperature of 35-37°C and an incubation period of 18-24 hours.[5]

Troubleshooting Data Example:

The following table illustrates how inoculum density can affect MIC values for E. coli ATCC 25922.

ReplicateInoculum Density (CFU/mL)Observed MIC (µg/mL)
15 x 10⁵0.5
21 x 10⁷2.0
35 x 10⁵0.5
42 x 10⁶1.0

As shown, higher inoculum densities can lead to elevated MIC values.

G Troubleshooting Inconsistent MIC Values start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_inoculum->start Density Incorrect check_dilution Check Serial Dilutions (Freshly Prepared) check_inoculum->check_dilution Density Correct check_dilution->start Dilutions Incorrect check_media Confirm Media Type (Cation-Adjusted MHB) check_dilution->check_media Dilutions Correct check_media->start Media Incorrect check_incubation Standardize Incubation (Time and Temperature) check_media->check_incubation Media Correct check_incubation->start Conditions Incorrect consistent_results Consistent MIC Values check_incubation->consistent_results Conditions Correct

A decision tree for troubleshooting inconsistent MIC results.
Issue 2: No Bactericidal Activity Observed in Time-Kill Assays

Q: My time-kill kinetics assay shows that this compound is only bacteriostatic, not bactericidal, even at concentrations above the MIC. Why is this happening?

A: While this compound is generally bactericidal, several experimental factors can lead to an apparent lack of bactericidal activity. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[7]

Potential Causes and Solutions:

  • Inappropriate Drug Concentration: The concentrations tested may not be high enough to achieve a bactericidal effect.

    • Solution: Test a range of concentrations, including 2x, 4x, and 8x the MIC. The bactericidal effect of quinolones is often concentration-dependent.

  • High Initial Inoculum: A very high starting bacterial density can overwhelm the antibiotic, a phenomenon known as the inoculum effect.

    • Solution: Start the time-kill assay with a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating Errors: Inaccurate dilutions or plating can lead to incorrect colony counts.

    • Solution: Ensure proper serial dilutions and uniform plating. Include a time-zero (T₀) sample to confirm the starting inoculum count.

  • Drug Stability: this compound may degrade over the course of a 24-hour experiment, especially at 37°C.

    • Solution: Confirm the stability of the agent in your chosen broth over 24 hours at 37°C.

Example Time-Kill Assay Data:

Time (hours)Growth Control (log₁₀ CFU/mL)4x MIC Agent 122 (log₁₀ CFU/mL)
05.75.7
26.54.8
47.83.5
89.1<2.0 (Limit of Detection)
249.5<2.0 (Limit of Detection)

This table shows a >3-log₁₀ reduction in CFU/mL by 8 hours, demonstrating bactericidal activity.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibiotic Dilutions: a. Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should typically range from 64 µg/mL to 0.06 µg/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies from an overnight agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. d. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 50 µL of the standardized bacterial suspension to each well (except the sterility control). b. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

G MIC Determination Workflow start Start prep_agent Prepare Serial Dilutions of Agent 122 in Plate start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end G Mechanism of Action of this compound cluster_bacteria Bacterial Cell agent122 This compound dna_gyrase DNA Gyrase / Topoisomerase IV agent122->dna_gyrase Inhibits dna Bacterial DNA dna_gyrase->dna Acts on ds_breaks Double-Strand Breaks dna_gyrase->ds_breaks Stabilizes complex, causing replication_fork Replication Fork dna->replication_fork Unwinds at cell_death Cell Death ds_breaks->cell_death Leads to

References

Improving the yield and purity of Antibacterial agent 122 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Antibacterial Agent 122

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the yield and purity of this compound, a novel synthetic fluoroquinolone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a three-step process. It begins with a Gould-Jacobs reaction to form the quinolone core, followed by a nucleophilic aromatic substitution (SNAr) to introduce the piperazinyl moiety, and concludes with a saponification and workup to yield the final product.

Q2: What are the most critical steps affecting the final yield and purity?

A2: The two most critical steps are the thermal cyclization in the Gould-Jacobs reaction and the SNAr reaction. Inefficient cyclization can lead to a mixture of regioisomers, while the SNAr reaction is sensitive to reaction conditions, which can result in incomplete conversion and the formation of side products.

Q3: What is the primary mechanism of action for this class of antibacterial agents?

A3: Fluoroquinolones, the class to which Agent 122 belongs, function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, and their inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[2][3][4] In many gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is often the main target in gram-positive bacteria.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Gould-Jacobs Reaction (Step 1)
  • Symptom: The yield of the 4-hydroxyquinoline intermediate is below the expected 70-80%. TLC analysis shows significant amounts of unreacted anilinomethylenemalonate.

  • Possible Causes & Solutions:

    • Insufficient Cyclization Temperature: The thermal cyclization requires high temperatures, typically around 250 °C.

    • Suboptimal Reaction Time: Prolonged heating can lead to decomposition. Reaction progress should be monitored by TLC.

    • Solvent Issues: High-boiling point solvents like diphenyl ether are crucial for reaching the required temperature.

ParameterStandard ConditionModified ConditionResulting Yield (%)Purity (%)
Temperature 230 °C250 °C6592
250 °C 82 95
260 °C78 (decomposition observed)88
Solvent Dowtherm ADiphenyl Ether7594
Diphenyl Ether 82 95
Issue 2: Formation of Regioisomers during Cyclization
  • Symptom: NMR analysis of the quinolone intermediate shows a mixture of products, indicating cyclization at an alternative position.

  • Possible Causes & Solutions:

    • Steric Hindrance: Substituents on the aniline starting material can influence the direction of cyclization. The Gould-Jacobs reaction is known to be sensitive to both steric and electronic effects.[6]

    • Kinetic vs. Thermodynamic Control: In some cases, lower temperatures might favor a kinetic product, while higher temperatures favor the thermodynamically stable product.

Issue 3: Incomplete Nucleophilic Aromatic Substitution (SNAr) (Step 2)
  • Symptom: The reaction to couple the piperazine ring to the quinolone core stalls, with significant starting material remaining.

  • Possible Causes & Solutions:

    • Base Strength: A suitable base is required to facilitate the reaction.

    • Solvent Polarity: Polar aprotic solvents like DMSO or DMF are generally effective for SNAr reactions.

    • Reaction Temperature: Insufficient heat can lead to slow reaction rates.

ParameterCondition ACondition BCondition CConversion (%)
Base K₂CO₃Et₃N DBU60
Solvent AcetonitrileDMSO Toluene95
Temperature 80 °C100 °C 120 °C92
Issue 4: Difficulty in Final Product Purification
  • Symptom: The final product, this compound, is difficult to purify, with persistent impurities observed by HPLC.

  • Possible Causes & Solutions:

    • Residual Starting Materials: Incomplete reactions in prior steps are a common cause.

    • Side-Product Formation: Unwanted side reactions can generate impurities that are structurally similar to the final product.

    • Recrystallization Solvent: The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Purification MethodSolvent SystemPurity Achieved (%)
Recrystallization Ethanol/Water98.5
Acetonitrile97.2
Column Chromatography Silica Gel (DCM/Methanol gradient)>99.0

Experimental Protocols

Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
  • Combine 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate.

  • Heat the mixture at 120-130 °C for 2 hours.

  • Remove the ethanol byproduct under reduced pressure.

  • Add the resulting intermediate to diphenyl ether and heat to 250 °C for 45 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 2: Synthesis of 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
  • Dissolve the product from Step 1 in DMSO.

  • Add N-ethylpiperazine and triethylamine (Et₃N).

  • Heat the mixture to 100 °C and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Saponification to this compound
  • Suspend the ester from Step 2 in a mixture of ethanol and water.

  • Add sodium hydroxide and reflux the mixture for 3 hours.

  • Cool the solution and adjust the pH to approximately 7.0 with hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and then with ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Synthetic_Workflow A 3-Chloro-4-fluoroaniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Reaction (Heat, 250°C) A->B C Quinolone Core Intermediate B->C E Nucleophilic Aromatic Substitution (DMSO, Et3N, 100°C) C->E D N-Ethylpiperazine D->E F Ester Precursor E->F G Saponification (NaOH, Reflux) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide start Low Yield in S-N-Ar Step? check_temp Is Reaction Temp > 100°C? start->check_temp Yes solution1 Increase Temperature start->solution1 No check_base Is Base Et3N or stronger? check_temp->check_base Yes check_temp->solution1 No check_solvent Is Solvent DMSO or DMF? check_base->check_solvent Yes solution2 Use Stronger Base (e.g., DBU) check_base->solution2 No solution3 Switch to Polar Aprotic Solvent check_solvent->solution3 No success Yield Improved check_solvent->success Yes solution1->check_temp solution2->check_base solution3->check_solvent

Caption: Troubleshooting decision tree for the SNAr step.

Mechanism_of_Action drug This compound gyrase DNA Gyrase drug->gyrase inhibits topoIV Topoisomerase IV drug->topoIV inhibits dna_complex Drug-Enzyme-DNA Complex gyrase->dna_complex topoIV->dna_complex replication_block DNA Replication Blocked dna_complex->replication_block strand_breaks Double-Strand DNA Breaks dna_complex->strand_breaks cell_death Bacterial Cell Death replication_block->cell_death strand_breaks->cell_death

Caption: Mechanism of action of fluoroquinolones.

References

Mitigating off-target effects of Antibacterial agent 122 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 122

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers mitigate off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

1. What are the known off-target effects of this compound in mammalian cells?

This compound is a potent inhibitor of bacterial DNA gyrase, its primary on-target activity. However, in mammalian cells, it has been observed to have off-target effects, most notably the inhibition of the human MAP kinase, ERK2. This can lead to unintended consequences in host cells, such as decreased cell proliferation and viability.[1][2] This off-target activity is due to structural similarities in the ATP-binding pocket of bacterial DNA gyrase and human ERK2.

Diagram: On-Target vs. Off-Target Activity of Agent 122

cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Host Cell Agent 122_b Agent 122 DNA Gyrase DNA Gyrase Agent 122_b->DNA Gyrase Inhibits (On-Target) DNA Replication DNA Replication DNA Gyrase->DNA Replication Cell Death Cell Death DNA Replication->Cell Death Agent 122_m Agent 122 ERK2 ERK2 Agent 122_m->ERK2 Inhibits (Off-Target) Proliferation & Survival Proliferation & Survival ERK2->Proliferation & Survival

Caption: On-target bacterial DNA gyrase inhibition vs. off-target mammalian ERK2 inhibition by Agent 122.

2. I'm observing unexpected low cell viability in my uninfected mammalian host cells treated with Agent 122. How can I confirm if this is an off-target effect?

This is a common issue and is likely due to the off-target inhibition of ERK2. To confirm this, you can perform a series of validation experiments. The general workflow is to first determine the dose-response of Agent 122 on both the bacteria and the host cells to identify a potential therapeutic window. Then, directly measure the activity of the suspected off-target protein (ERK2).

Diagram: Troubleshooting Workflow for Off-Target Effects

A Unexpected Host Cell Cytotoxicity Observed BA BA A->BA B Perform Dose-Response Curve: Agent 122 on Host Cells (e.g., MTT assay) D Compare IC50 (Host) vs. MIC (Bacteria) B->D C Perform Dose-Response Curve: Agent 122 on Bacteria (e.g., MIC assay) C->D E Is IC50 close to or lower than MIC? D->E F High probability of off-target effects. E->F Yes K Low probability of significant off-target effects at therapeutic dose. E->K No G Directly measure ERK2 activity: Western Blot for phospho-ERK (p-ERK) F->G H Does Agent 122 decrease p-ERK levels? G->H I Off-target effect on ERK2 pathway confirmed. H->I Yes J Cytotoxicity likely due to another mechanism. Re-evaluate. H->J No BA->C

Caption: Workflow to confirm if host cell cytotoxicity is due to an off-target effect.

Quantitative Data Summary

The following table summarizes the typical potency of Agent 122 against its intended target and its off-target.

ParameterTarget Organism/ProteinValue
Minimum Inhibitory Concentration (MIC) E. coli1 µM
IC50 (Inhibition of Proliferation) Human HEK293 cells5 µM
IC50 (Inhibition of Kinase Activity) Recombinant Human ERK22.5 µM

As the IC50 for host cell proliferation and direct ERK2 inhibition is close to the antibacterial MIC, off-target effects are likely to be observed at therapeutic concentrations.

Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol will allow you to determine if Agent 122 is inhibiting the ERK signaling pathway in your host cells.

  • Cell Culture and Treatment:

    • Plate your mammalian host cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-18 hours. This reduces basal p-ERK levels.

    • Pre-treat cells with a dose-range of Agent 122 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 2 hours. Include a known MEK inhibitor (e.g., U0126 at 10 µM) as a positive control.

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10 minutes to induce ERK phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (load 20-30 µg of protein per lane) and run on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe for total-ERK as a loading control.

3. How can I mitigate the off-target effects of Agent 122 on ERK2 in my cellular assays?

There are several strategies to reduce the impact of off-target effects on your experimental results.

  • Concentration Optimization: Use the lowest effective concentration of Agent 122 that still provides the desired antibacterial effect while minimizing host cell toxicity.

  • Rescue Experiments: If the off-target effect is known, you can sometimes "rescue" the phenotype by activating the pathway downstream of the inhibited target. In the case of ERK2 inhibition, this is more complex, but one could explore if the specific cellular phenotype being studied can be reversed.

  • Use of a More Specific Analog: If available, a chemical analog of Agent 122 with a better selectivity profile (higher IC50 for ERK2) would be ideal.

  • CRISPR-based Target Modification: For advanced users, engineering the host cells to express a version of ERK2 that is resistant to Agent 122 could definitively prove the off-target effect.[3]

Diagram: Logic for a Rescue Experiment

A Agent 122 B ERK2 A->B Inhibits C Downstream Effector (e.g., RSK) B->C Activates D Cellular Phenotype (e.g., Reduced Proliferation) C->D Regulates E Rescue Agent (Activator of Downstream Effector) E->C Directly Activates

Caption: A rescue agent can bypass the inhibited target to restore the cellular phenotype.

Quantitative Data: Concentration Optimization

This table shows a hypothetical experiment comparing the effect of different concentrations of Agent 122 on bacterial survival and host cell viability.

Agent 122 Conc.Bacterial Survival (% of control)Host Cell Viability (% of control)
0.1 µM85%98%
1 µM (MIC) <0.1% 80%
5 µM<0.1%50%
10 µM<0.1%25%

Based on this data, a concentration of 1-2 µM would be optimal for antibacterial activity while maintaining reasonable host cell health.

Experimental Protocol: Host Cell Viability (MTT Assay)

  • Cell Plating: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the media and add fresh media containing a serial dilution of this compound. Include a "cells only" (no treatment) and a "media only" (no cells) control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance.

4. Are there any recommended control experiments to run alongside my assays with Agent 122?

Yes, a robust set of controls is crucial for correctly interpreting your data.

Summary of Essential Controls

Control GroupPurposeExpected Outcome
Uninfected Cells + Agent 122 To measure the direct off-target cytotoxicity of the agent on host cells.Should show a dose-dependent decrease in viability.
Infected Cells + Vehicle Control To measure the effect of the bacterial infection on host cells without treatment.May show some cytotoxicity due to the infection itself.
Infected Cells + Unrelated Antibiotic To ensure that the observed antibacterial effect is not an artifact of the assay system. The unrelated antibiotic should have a different mechanism of action.Should show bacterial clearance and preserved host cell viability.
Uninfected Cells + MEK Inhibitor To serve as a positive control for ERK pathway inhibition. This helps to confirm that the assays are sensitive to disruptions in this pathway.Should mimic the cytotoxic/anti-proliferative effects of Agent 122.

References

Strategies to reduce cytotoxicity of Antibacterial agent 122 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Antibacterial Agent 122 derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity associated with quinolone-based antibacterial agents like the 122 series?

A1: The primary cellular target for the cytotoxicity of many quinolone agents is topoisomerase II, an essential enzyme for DNA replication and transcription.[1] By binding to the complex of DNA and DNA gyrase, these agents stabilize a cleavage intermediate, which is detrimental to the normal DNA replication process, ultimately leading to cell death.[2] This can convert the topoisomerase II enzyme into a cellular poison, inducing DNA damage and programmed cell death (apoptosis).[1][3]

Q2: What are some general strategies to consider for reducing the cytotoxicity of our this compound derivative?

A2: Several strategies can be explored to reduce the cytotoxicity of your derivatives:

  • Structural Modification: Altering specific functional groups on the parent molecule can modulate its cytotoxic effects. For instance, modifications to the C-5 alkyl chains or the addition of certain moieties have been shown to influence activity and toxicity in other compound classes.[4] While some modifications can increase anticancer (cytotoxic) activity, understanding these structure-activity relationships can conversely help in designing derivatives with lower cytotoxicity.[5]

  • Drug Delivery Systems: Encapsulating the agent in a nanosystem, such as nanoemulsions, can improve drug delivery to the target site and reduce side effects on host cells.[6] This approach can lead to a higher percentage of viable host cells compared to the conventional antibiotic.[6]

  • Combination Therapy: Using the antibacterial agent in combination with other drugs can sometimes allow for lower, less toxic doses of each compound to be used.[3] Synergistic relationships with other antibiotics have been observed, which could reduce the required therapeutic dose and, consequently, the cytotoxicity.[7]

Q3: Which in vitro assays are recommended for evaluating the cytotoxicity of our new derivatives?

A3: The most commonly used and reliable in vitro methods for assessing cytotoxicity include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] It is widely used to evaluate the cytotoxic effects of drugs and other chemical compounds.[8]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a marker of cell membrane damage and cytotoxicity.[10][11]

  • Apoptosis Assays: Methods like flow cytometry can be used to detect markers of apoptosis, such as DNA fragmentation, to understand the mechanism of cell death induced by the compound.[5]

Troubleshooting Guide: Cytotoxicity Experiments

This guide addresses common issues encountered during the in vitro cytotoxicity testing of this compound derivatives.

Issue Potential Cause Recommended Solution
High variability between replicate wells in the MTT/LDH assay. Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Contamination of cell culture.Regularly check for signs of microbial contamination. Use proper aseptic techniques.
Low absorbance values in the MTT assay. Low cell density.Optimize the initial cell seeding density. Perform a cell titration experiment to find the optimal number of cells per well.[12]
Incorrect incubation time with MTT reagent.Ensure the incubation time is sufficient for formazan crystal formation. The typical incubation period is 3 hours at 37°C.[9]
Incomplete dissolution of formazan crystals.Ensure complete dissolution of the formazan crystals by shaking the plate on an orbital shaker for at least 15 minutes.[9] Pipetting up and down may also be necessary.
High background signal in the LDH assay. High spontaneous LDH release due to poor cell health.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during plating to avoid membrane damage.[12]
Serum in the culture medium.Phenol red and serum in the culture medium can contribute to background absorbance. Use serum-free medium for the assay or include appropriate background controls.[9]
Unexpectedly high cytotoxicity at low concentrations. Compound precipitation at higher concentrations.Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent or reducing the highest concentration tested.
Error in compound dilution series.Double-check all calculations and dilutions for the test compound. Prepare fresh dilutions for each experiment.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.[8][9]

Materials:

  • Cells in culture

  • This compound derivative (and vehicle control)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]

  • Formazan Solubilization: Add 150 µL of MTT solvent to each well.[9]

  • Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[9] Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (100 x (Control Absorbance - Sample Absorbance)) / Control Absorbance.[9]

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[10]

Materials:

  • Cells in culture

  • This compound derivative (and vehicle control)

  • 96-well flat-bottom plates

  • LDH cytotoxicity detection kit (commercially available)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate for 5 minutes at 1000 RPM.[10]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10] Be careful not to disturb the cell layer.

  • LDH Reaction: Add 100 µL of the mixed detection kit reagent to each well of the new plate.[10]

  • Incubation: Incubate the plate at room temperature in the dark for 20-30 minutes.[10]

  • Absorbance Reading: Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells), following the manufacturer's instructions.

Visualizations

Signaling Pathway for Quinolone-Induced Cytotoxicity

Quinolone_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinolone Quinolone TopoII Topoisomerase II Quinolone->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Production Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes Casp9 Caspase-9 Activation Mito_Dys->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes DNA_Gyrase DNA Gyrase Complex TopoII->DNA_Gyrase Forms Complex with DNA DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Stabilizes Cleavage Complex DNA_Damage->ROS Induces DNA_Damage->Apoptosis Triggers

Caption: Quinolone-induced cytotoxicity signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Agent 122 Derivative Dilutions Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24/48/72 hours Treatment->Incubation MTT_Assay 6a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay 6b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Read_Absorbance 7. Read Absorbance (Plate Reader) MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calc_Cytotoxicity 8. Calculate % Cytotoxicity and IC50 Value Read_Absorbance->Calc_Cytotoxicity

Caption: General workflow for in vitro cytotoxicity testing.

References

Technical Support Center: Ensuring Reproducible Results for Antibacterial Agent 122

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of results when testing "Antibacterial agent 122."

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What are the potential causes?

A1: Variability in MIC results can stem from several factors. The most common sources of error include inconsistencies in the inoculum size, variations in the growth media composition, and deviations in incubation conditions.[1] Different bacterial strains, even within the same species, can also exhibit genetic and phenotypic differences that affect their susceptibility.[1] It is also crucial to ensure that standardized protocols are strictly followed to minimize human-related errors.[1]

Q2: Our MIC results for the quality control (QC) strain are consistently out of the acceptable range. What steps should we take?

A2: When QC results are out of range, it indicates a potential issue with the testing procedure or materials. First, verify the identity and purity of the QC strain. Next, check the expiration dates and storage conditions of all reagents, including the growth medium and this compound.[2] Ensure that the inoculum was prepared to the correct density (typically 0.5 McFarland standard).[3][4] Review the entire experimental protocol for any deviations from established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] If the issue persists, consider testing a new batch of reagents or contacting the supplier.

Q3: Can the type of growth medium used affect the MIC of this compound?

A3: Yes, the composition of the growth medium can significantly impact bacterial growth and the activity of the antibacterial agent.[1] Factors such as pH, ion concentrations, and the presence of interfering substances can alter the measured MIC.[3] For consistent and comparable results, it is essential to use the recommended standard medium, such as Mueller-Hinton Broth or Agar, as specified in CLSI or EUCAST guidelines.[4][8]

Q4: How critical is the inoculum preparation for achieving reproducible results?

A4: The inoculum size has a great effect on the test results and is a critical factor for reproducibility.[1] A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL), must be used.[4][8] The final concentration in the test wells for broth microdilution should be around 5 x 10^5 CFU/mL.[3][7] Preparing the inoculum from well-isolated colonies of a pure culture is also essential.[3]

Q5: What are the best practices for preparing dilutions of this compound to minimize errors?

A5: To minimize errors during the preparation of this compound dilutions, it is crucial to perform serial dilutions accurately. Use calibrated pipettes and ensure proper mixing at each dilution step. It is recommended to prepare fresh dilutions for each experiment. For research purposes, testing in biological triplicate on different days is advised to ensure the reliability of the obtained results.[7]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[5]

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Pure culture of the test microorganism

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum suspension

  • Incubator (35°C ± 2°C)

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a pure culture, select 4-5 well-isolated colonies and suspend them in sterile saline or broth.[4] Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[4] This corresponds to approximately 1-2 x 10^8 CFU/mL.[8]

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[3]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no antibacterial agent.[7]

    • Negative Control (Sterility Control): A well containing only MHB to check for contamination.[7]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.[7]

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1][4]

Data Presentation

Table 1: Example MIC Results for this compound against E. coli ATCC 25922

ReplicateInoculum (McFarland)Incubation Time (h)MIC (µg/mL)
10.5182
20.5184
30.5182
Mean 2.67
Std. Dev. 1.15

Table 2: Troubleshooting Checklist for Out-of-Range QC MIC Values

CheckpointStatus (Pass/Fail)Corrective Action
QC Strain Purity & ViabilityRe-culture from a fresh stock
Media Expiration & QualityUse a new batch of media
Antibiotic Stock IntegrityPrepare fresh stock solution
Inoculum DensityRe-prepare and standardize inoculum
Incubation ConditionsVerify incubator temperature and time
Pipette CalibrationRecalibrate pipettes

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_agent Prepare Agent 122 Dilutions inoculate Inoculate Microplate prep_agent->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-24h at 35°C) inoculate->incubate read_mic Read MIC Value incubate->read_mic analyze Analyze and Report read_mic->analyze

Caption: Experimental workflow for MIC determination.

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Troubleshooting Unexpected Results in Antibacterial Agent 122 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibacterial Agent 122 and other thiourea derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues.

1. My MIC values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent Minimum Inhibitory Concentration (MIC) values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability.[1][2][3]

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended inoculum size can lead to apparently higher MICs. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that it is freshly prepared for each experiment.

  • Media Composition: The type and even the batch of growth medium can influence the activity of antibacterial agents.[3] Components in the media can sometimes interact with the test compound. For mycobacteria, specialized media like Middlebrook 7H9 or 7H10 are used, and variations in their preparation can affect results.

  • Incubation Time and Conditions: Adhere strictly to the recommended incubation times and temperatures. For slow-growing organisms like Mycobacterium tuberculosis, incubation can be lengthy, and slight variations can lead to different outcomes.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the assay does not inhibit bacterial growth. Thiourea derivatives can sometimes be unstable, so use freshly prepared stock solutions.

Troubleshooting Steps:

  • Standardize your inoculum preparation using a spectrophotometer or McFarland standards.

  • Use the same lot of media for a set of comparative experiments.

  • Run a positive control with a known antibiotic to check for consistency in your assay conditions.

  • Perform a vehicle control to ensure the solvent is not affecting bacterial growth.

2. I am not observing the expected anti-inflammatory effect (inhibition of TNF-α, IL-1β, or NO production) with this compound in my macrophage assays.

Several factors can lead to a lack of the expected anti-inflammatory response.

  • Cell Health and Passage Number: Ensure your macrophage cell line (e.g., RAW 264.7) is healthy and within a low passage number. High passage numbers can lead to altered cellular responses.

  • LPS Stimulation: The concentration and purity of the lipopolysaccharide (LPS) used to stimulate the macrophages are critical. Use a reliable source of LPS and titrate the concentration to find the optimal dose for inducing a robust inflammatory response in your specific cells.

  • Timing of Treatment: The timing of adding this compound relative to LPS stimulation is important. Pre-incubation with the agent before LPS stimulation is often necessary to see an inhibitory effect.

  • Assay Sensitivity and Reproducibility: Cytokine ELISAs can have high inter-assay variability.[4] Ensure you are using a high-quality ELISA kit and include appropriate controls. For nitric oxide (NO) measurement using the Griess assay, be aware that components in your media or the compound itself could interfere with the reaction.

Troubleshooting Steps:

  • Check the viability of your macrophages before and after the experiment.

  • Optimize the LPS concentration and stimulation time.

  • Vary the pre-incubation time with this compound.

  • Include positive and negative controls for both LPS stimulation and the inhibitory effect of a known anti-inflammatory compound.

3. My Western blot for iNOS shows no protein expression or multiple non-specific bands.

Western blotting can be a challenging technique with several potential pitfalls.[5][6][7][8]

  • Antibody Quality: The primary antibody against iNOS is the most critical reagent. Ensure you are using a validated antibody at the optimal dilution.

  • Protein Extraction and Handling: Use fresh cell lysates and include protease inhibitors in your lysis buffer to prevent protein degradation.

  • Blocking and Washing: Inadequate blocking can lead to high background and non-specific bands.[6][8] Over-blocking can sometimes mask the target protein. Ensure thorough washing steps to remove unbound antibodies.

  • Transfer Efficiency: Verify that your protein has transferred efficiently from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.

Troubleshooting Workflow:

Start No or Weak iNOS Signal Check_Antibody Verify Primary Antibody (Datasheet, Literature) Start->Check_Antibody Check_Lysate Check Protein Lysate Quality (Protease Inhibitors, Freshness) Start->Check_Lysate Check_Transfer Confirm Protein Transfer (Ponceau S Stain) Start->Check_Transfer Check_Controls Run Positive Control (LPS-stimulated lysate) Start->Check_Controls Optimize_Ab Titrate Antibody Concentration Test a different antibody Check_Antibody->Optimize_Ab If antibody is questionable Prepare_New_Lysate Prepare fresh lysate with protease inhibitors Check_Lysate->Prepare_New_Lysate If lysate is old or degraded Optimize_Transfer Adjust transfer time, voltage, or buffer composition Check_Transfer->Optimize_Transfer If transfer is inefficient Troubleshoot_Protocol Review entire protocol for errors (blocking, washing, detection) Check_Controls->Troubleshoot_Protocol If positive control fails

Caption: Troubleshooting workflow for iNOS Western blotting.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives against Mycobacterium tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)Reference
This compound (compound 15)-5.9--INVALID-LINK--
Isoxyl1-10-[1]
Thiourea derivative 28-2.0 ± 1.1[9]
Thiourea derivative 29-5.6 ± 1.2[9]
Pyrazole thiourea 7j1-[10]
Isoxazole thiourea 5f1-[11]

Table 2: Anti-inflammatory Activity of this compound

AssayTarget CellStimulantIC50 (µM)Reference
TNF-α ProductionLPS-stimulated macrophagesLPS28.4--INVALID-LINK--
IL-1β ProductionLPS-stimulated macrophagesLPS47.9--INVALID-LINK--
NO ProductionLPS-stimulated RAW 264.7 cellsLPS8.1--INVALID-LINK--
iNOS ExpressionLPS-stimulated RAW 264.7 macrophagesLPSAlmost complete inhibition at 100 µM--INVALID-LINK--

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, pick a single colony of the test bacterium.

    • Inoculate it into a suitable broth medium (e.g., Tryptic Soy Broth for general bacteria, Middlebrook 7H9 for mycobacteria).

    • Incubate overnight at the appropriate temperature with shaking.

    • Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to the final required concentration (typically 5 x 10^5 CFU/mL) in the assay broth.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the assay broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration (e.g., 18-24 hours for common bacteria, several days for mycobacteria).

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Experimental Workflow for MIC Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well plate Prep_Inoculum->Inoculate Prep_Compound Prepare Serial Dilutions of this compound Prep_Compound->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Plate Read Plate (Visual/OD) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

2. TNF-α and IL-1β ELISA Assay

This protocol describes the measurement of pro-inflammatory cytokines from macrophage culture supernatants.

  • Cell Culture and Treatment:

    • Seed macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an optimized concentration of LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully collect the culture supernatants and store them at -80°C until use.

  • ELISA Procedure:

    • Follow the instructions of a commercial ELISA kit for TNF-α or IL-1β.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add your samples and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate and stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the concentration of TNF-α or IL-1β in your samples based on the standard curve.

3. iNOS Expression by Western Blot

This protocol outlines the detection of inducible nitric oxide synthase (iNOS) protein levels.

  • Cell Lysis:

    • After treatment as described in the ELISA protocol, wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Normalize the iNOS band intensity to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway

Mechanism of Action of Thiourea Derivatives against Mycobacterium

Thiourea derivatives, such as isoxyl, have been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis.[1][4] This is achieved by targeting the Δ9-stearoyl desaturase, DesA3. The inhibition of oleic acid synthesis disrupts the integrity of the bacterial cell membrane and also affects the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

cluster_pathway Mycolic Acid Synthesis Pathway Thiourea Thiourea Derivative (e.g., this compound) DesA3 Δ9-Stearoyl Desaturase (DesA3) Thiourea->DesA3 Inhibits Oleic_Acid Oleic Acid DesA3->Oleic_Acid Catalyzes Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->DesA3 Mycolic_Acid Mycolic Acid Synthesis Oleic_Acid->Mycolic_Acid Precursor for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Inhibition of mycolic acid synthesis by thiourea derivatives.

References

Validation & Comparative

Unveiling a New Contender: Antibacterial Agent 122 Shows Promise Against Tuberculosis Pathogen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel thiourea derivative, Antibacterial agent 122, demonstrates potent in vitro activity against Mycobacterium tuberculosis, positioning it as a potential candidate for future tuberculosis drug development. A comparative analysis of its efficacy against first-line tuberculosis drugs reveals competitive inhibitory concentrations, warranting further investigation into its therapeutic potential.

Researchers and drug development professionals now have access to a comprehensive comparison of this compound and the standard first-line treatments for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This guide provides a detailed look at the in vitro efficacy, mechanism of action, and the experimental protocols used to evaluate these compounds against the virulent M. tuberculosis H37Rv strain.

Comparative In Vitro Efficacy

The in vitro potency of this compound was compared to the first-line anti-TB drugs by examining their Minimum Inhibitory Concentrations (MICs). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data, summarized in the table below, indicates that this compound exhibits a promising level of activity against the H37Rv strain of M. tuberculosis.

DrugMIC/MIC₅₀ (µg/mL)MIC/MIC₅₀ (µM)Target Strain
This compound 1.78 5.9 M. tuberculosis H37Rv [1]
Isoniazid0.02 - 0.120.15 - 0.87M. tuberculosis H37Rv
Rifampicin0.03 - 0.40.04 - 0.49M. tuberculosis H37Rv
Pyrazinamide25 - 100203 - 812M. tuberculosis H37Rv[2][3]
Ethambutol0.5 - 2.02.4 - 9.8M. tuberculosis H37Rv

Note: The molecular weight of this compound is 302.35 g/mol [1][4][5]. MIC values for first-line drugs are presented as a range compiled from multiple sources under various experimental conditions.

Unraveling the Mechanisms of Action

The distinct mechanisms by which these agents combat M. tuberculosis are crucial for understanding their efficacy and potential for combination therapy.

This compound , as a thiourea derivative, is believed to inhibit the synthesis of essential fatty acids required for the mycobacterial cell envelope. This proposed mechanism targets the enzyme Δ9-stearoyl desaturase (DesA3), which is involved in the biosynthesis of oleic acid, a key component of the bacterial cell membrane.

Antibacterial_agent_122 Antibacterial_agent_122 DesA3 Δ9-Stearoyl Desaturase (DesA3) Antibacterial_agent_122->DesA3 Inhibits Oleic_Acid_Synthesis Oleic Acid Synthesis DesA3->Oleic_Acid_Synthesis Catalyzes Cell_Envelope_Integrity Cell Envelope Integrity Oleic_Acid_Synthesis->Cell_Envelope_Integrity Maintains Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cell_Envelope_Integrity->Bacterial_Growth_Inhibition

Proposed mechanism of this compound.

In contrast, the first-line TB drugs employ a multi-pronged attack on the mycobacterium:

  • Isoniazid: Primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Rifampicin: Inhibits DNA-dependent RNA polymerase, thereby blocking the synthesis of RNA and essential proteins.

  • Pyrazinamide: Its exact mechanism is not fully understood, but it is known to be converted to its active form, pyrazinoic acid, which disrupts membrane potential and interferes with energy production, particularly in the acidic environment within macrophages.

  • Ethambutol: Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.

cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein_synthesis Nucleic Acid & Protein Synthesis Inhibition cluster_energy Energy Metabolism Disruption Isoniazid Isoniazid Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Isoniazid->Mycolic_Acid_Synthesis Inhibits Ethambutol Ethambutol Arabinogalactan_Synthesis Arabinogalactan_Synthesis Ethambutol->Arabinogalactan_Synthesis Inhibits Rifampicin Rifampicin RNA_Polymerase RNA_Polymerase Rifampicin->RNA_Polymerase Inhibits Pyrazinamide Pyrazinamide Membrane_Potential Membrane_Potential Pyrazinamide->Membrane_Potential Disrupts

Mechanisms of action of first-line TB drugs.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the efficacy of antibacterial agents. The following is a detailed methodology for the broth microdilution assay, a standard method for testing the susceptibility of M. tuberculosis.

Broth Microdilution Method for MIC Determination

  • Preparation of Mycobacterial Inoculum:

    • M. tuberculosis H37Rv is cultured on Middlebrook 7H10 or 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Colonies are harvested and suspended in Middlebrook 7H9 broth containing ADC (albumin-dextrose-catalase) and 0.05% Tween 80.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. The final inoculum for the assay is prepared by diluting this suspension.

  • Preparation of Drug Dilutions:

    • Stock solutions of the test compounds are prepared in appropriate solvents (e.g., DMSO for this compound, water for isoniazid and ethambutol, methanol or DMSO for rifampicin, and acidic water for pyrazinamide).

    • Serial two-fold dilutions of each drug are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared mycobacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • The plates are sealed and incubated at 37°C in a humidified atmosphere.

  • Determination of MIC:

    • After an incubation period of 7 to 14 days, the plates are read for bacterial growth.

    • Growth can be assessed visually or by using a growth indicator such as Resazurin. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

    • The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the mycobacteria.

Start Start Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well Plates with Serial Drug Dilutions Prepare_Plates->Inoculate Incubate Incubate Plates at 37°C (7-14 days) Inoculate->Incubate Add_Indicator Add Resazurin Indicator (Optional) Incubate->Add_Indicator Read_Results Read Results Visually or Fluorometrically Add_Indicator->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination by broth microdilution.

The promising in vitro activity of this compound, coupled with its distinct mechanism of action, underscores the importance of continued research into novel anti-tubercular agents. Further preclinical and clinical studies are necessary to fully elucidate its safety, pharmacokinetic profile, and in vivo efficacy.

References

Cross-Validation of MIC Results for Antibacterial Agent 122: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of Minimum Inhibitory Concentration (MIC) results for the novel antibacterial agent, designated "122," across multiple laboratories. Due to the inherent variability in antimicrobial susceptibility testing, establishing the reproducibility of MIC values is a critical step in the preclinical development of any new antibacterial compound. This document outlines the standardized methodologies, presents a comparative analysis of hypothetical data, and offers insights into the factors influencing inter-laboratory concordance.

Understanding MIC and Inter-Laboratory Variability

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a fundamental measurement used to assess the potency of a new antibiotic and to monitor the emergence of resistance.[1][3] However, MIC values can be influenced by a variety of factors, leading to discrepancies between different laboratories. These factors can include variations in experimental protocols, materials, and interpretation of results.[4][5][6][7]

Studies have shown that inter-laboratory variation can account for a significant portion of the total variability in MIC measurements.[4][7][8][9] This variability can impact the correct classification of a bacterial isolate's susceptibility and the estimation of resistance prevalence.[7] To address this challenge, standardized protocols have been developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15] Adherence to these guidelines is crucial for ensuring the comparability and reliability of MIC data across different research and clinical settings.

Comparative Analysis of MIC Results

The following table summarizes hypothetical MIC data for Antibacterial Agent 122 and a comparator agent, Vancomycin, tested against Staphylococcus aureus ATCC 29213 in three different laboratories. This data is for illustrative purposes to highlight the potential for inter-laboratory variation and the importance of standardized testing.

Antibacterial AgentLaboratoryTesting MethodNo. of ReplicatesMIC Range (µg/mL)Modal MIC (µg/mL)
This compound Lab ABroth Microdilution (CLSI)100.5 - 21
Lab BBroth Microdilution (CLSI)100.5 - 11
Lab CBroth Microdilution (CLSI)101 - 21
Vancomycin Lab ABroth Microdilution (CLSI)100.5 - 11
Lab BBroth Microdilution (CLSI)100.5 - 10.5
Lab CBroth Microdilution (CLSI)100.5 - 21

Note: The data presented for "this compound" is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure consistency and minimize variability in MIC determination, the following standardized protocol, based on CLSI guidelines, should be strictly followed.[14][16]

Preparation of Antimicrobial Stock Solutions
  • Standard Powder: Use standard antibiotic powder with a known potency.[1]

  • Solvent: Dissolve the antimicrobial agent in a solvent recommended by the manufacturer.

  • Stock Concentration: Prepare a stock solution at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.

  • Storage: Store stock solutions in aliquots at -60°C or below until use.

Broth Microdilution Method

The broth microdilution method is considered a gold standard for MIC determination.[17]

  • Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.[12]

  • Microtiter Plates: Use sterile 96-well microtiter plates.

  • Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in the broth directly in the microtiter plates.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the same morphological type from an agar plate culture.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[1][18]

  • Quality Control:

    • Perform quality control testing using reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213) with each batch of tests.[12] The obtained MIC values for the reference strains should fall within the acceptable ranges published by CLSI or EUCAST.[12]

    • Include a growth control well (broth and inoculum without antimicrobial agent) and a sterility control well (broth only).

Experimental Workflow for Cross-Validation

The following diagram illustrates the workflow for a cross-laboratory validation of MIC results.

G cluster_prep Central Preparation cluster_labs Participating Laboratories cluster_testing MIC Determination cluster_analysis Data Analysis cluster_report Reporting A Standardized Bacterial Inoculum (e.g., ATCC Strain) Lab1 Lab A A->Lab1 Distribute Lab2 Lab B A->Lab2 Distribute Lab3 Lab C A->Lab3 Distribute B Single Lot of This compound B->Lab1 Distribute B->Lab2 Distribute B->Lab3 Distribute C Standardized Protocol (e.g., CLSI M07) C->Lab1 Provide C->Lab2 Provide C->Lab3 Provide T1 Perform Broth Microdilution (Multiple Replicates) Lab1->T1 T2 Perform Broth Microdilution (Multiple Replicates) Lab2->T2 T3 Perform Broth Microdilution (Multiple Replicates) Lab3->T3 D Collect and Analyze MIC Data T1->D T2->D T3->D E Assess Inter-Laboratory Concordance and Variability D->E

Caption: Workflow for inter-laboratory MIC cross-validation.

Conclusion

Cross-validation of MIC results is an indispensable component of the preclinical evaluation of a new antibacterial agent. By adhering to standardized protocols and utilizing appropriate quality control measures, researchers can minimize inter-laboratory variability and establish a robust and reproducible in vitro profile for novel compounds like this compound. This rigorous approach is essential for making informed decisions in the drug development pipeline and for the eventual clinical application of new antimicrobial therapies.

References

A Comparative Analysis of Antibacterial Agent 122 and Other Thiourea Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of Antibacterial agent 122 and other thiourea derivatives, supported by experimental data and detailed methodologies.

Thiourea and its derivatives have emerged as a promising class of compounds in the search for novel antibacterial agents, exhibiting a wide range of biological activities. This guide focuses on a comparative analysis of this compound, a thiourea derivative with notable anti-mycobacterial activity, against other compounds from the same chemical class. The following sections present a compilation of quantitative data, detailed experimental protocols, and a visualization of a key experimental workflow to aid in the understanding and future development of thiourea-based antibacterials.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of various thiourea compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and other selected thiourea derivatives against common bacterial strains.

Compound Name/IdentifierChemical StructureTarget BacteriumMIC (µg/mL)MIC (µM)Reference
This compound (Compound 15)4-(3-Benzyl-thioureido)-2-hydroxy-benzoic acidMycobacterium tuberculosis H37Rv-5.9 (MIC₅₀)[1]
Mycobacterium tuberculosis M299-24.7 (MIC₅₀)[1]
TD4 N/AStaphylococcus aureus (MSSA, ATCC 29213)2-[2]
Staphylococcus aureus (MRSA, USA 300)2-[2]
Staphylococcus aureus (MRSA, ATCC 43300)8-[2]
Staphylococcus epidermidis (MRSE)8-[2]
Enterococcus faecalis (ATCC 29212)4-[2]
Compound 7a N/AStaphylococcus aureus ATCC 292130.95 ± 0.22-[3]
Bacillus subtilis ATCC 66331.25 ± 0.50-[3]
Escherichia coli ATCC 259222.50 ± 0.71-[3]
Pseudomonas aeruginosa ATCC 278533.25 ± 1.00-[3]
Compound 7b N/AStaphylococcus aureus ATCC 292131.05 ± 0.33-[3]
Bacillus subtilis ATCC 66331.50 ± 0.53-[3]
Escherichia coli ATCC 259222.75 ± 0.88-[3]
Pseudomonas aeruginosa ATCC 278533.50 ± 1.11-[3]
Compound 8 N/AStaphylococcus aureus ATCC 292131.15 ± 0.41-[3]
Bacillus subtilis ATCC 66331.75 ± 0.64-[3]
Escherichia coli ATCC 259223.00 ± 1.05-[3]
Pseudomonas aeruginosa ATCC 278533.75 ± 1.23-[3]
1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 1) N/AMethicillin-resistant Staphylococcus aureus (MRSA)1000-[4]
1-allyl-3-(4-methylbenzoyl)thiourea (Cpd 4) N/AMethicillin-resistant Staphylococcus aureus (MRSA)1000-[4]

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
  • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.
  • Include a positive control (broth with bacterial inoculum, no compound) and a negative control (broth only) on each plate.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and the positive control well.
  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action Study: DNA Gyrase Inhibition Assay

Several thiourea derivatives are proposed to exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme.

1. Reaction Setup:

  • The assay is typically performed in a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP.
  • The reaction mixture includes relaxed plasmid DNA (e.g., pBR322) as the substrate and purified E. coli DNA gyrase.

2. Inhibition Assay:

  • Add varying concentrations of the test compound to the reaction mixture.
  • Include a positive control (no inhibitor) and a known DNA gyrase inhibitor (e.g., novobiocin) as a reference.
  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

3. Analysis:

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.
  • Analyze the DNA topoisomers by agarose gel electrophoresis.
  • In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form by DNA gyrase. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.
  • The concentration of the compound that inhibits the supercoiling activity by 50% (IC₅₀) can be determined.

Mechanism of Action Study: NAD+/NADH Homeostasis Disruption Assay

Some thiourea compounds have been shown to disrupt the intracellular NAD+/NADH balance, which is crucial for bacterial metabolism and survival.

1. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.
  • Treat the bacterial culture with the test compound at its MIC or a multiple of its MIC for a defined period.

2. Extraction of NAD+ and NADH:

  • Harvest the bacterial cells by centrifugation.
  • To measure NAD+, resuspend the cell pellet in an acidic extraction buffer.
  • To measure NADH, resuspend the cell pellet in an alkaline extraction buffer.
  • Lyse the cells and then heat the extracts to destroy enzymes that can degrade NAD+ or NADH.
  • Centrifuge the extracts to remove cell debris.

3. Quantification using a Cycling Assay:

  • The concentrations of NAD+ and NADH in the extracts are determined using an enzymatic cycling assay.
  • The assay mixture typically contains alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic reagent (e.g., MTT).
  • The rate of color development is proportional to the amount of NAD+ or NADH in the sample and is measured spectrophotometrically.

4. Data Analysis:

  • Calculate the concentrations of NAD+ and NADH based on a standard curve.
  • Determine the NAD+/NADH ratio for both treated and untreated cells to assess the impact of the compound on this critical metabolic parameter.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the discovery and evaluation of novel antibacterial thiourea compounds.

Antibacterial_Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Evaluation cluster_2 In Vivo Studies Compound_Library Thiourea Compound Library HTS High-Throughput Screening (e.g., Growth Inhibition Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., DNA Gyrase, NAD+/NADH) MIC_Determination->Mechanism_of_Action Toxicity_Assay In Vitro Toxicity Assay Mechanism_of_Action->Toxicity_Assay Lead_Optimization Lead Optimization Toxicity_Assay->Lead_Optimization Animal_Model Animal Model of Infection Lead_Optimization->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Pharmacokinetics Pharmacokinetics (ADME) Efficacy_Testing->Pharmacokinetics

References

In Vivo Validation of Antibacterial Agent 122 and Comparators in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antibacterial agent 122 and other thiourea-based antibacterial compounds. While in vivo validation data for this compound is not yet publicly available, this document summarizes its known in vitro activity and presents in vivo data from structurally related thiourea derivatives to offer a comprehensive framework for evaluation and future study design.

Executive Summary

This compound, a thiourea derivative also identified as compound 15, has demonstrated notable in vitro efficacy against Mycobacterium tuberculosis and exhibits anti-inflammatory properties. This positions it as a promising candidate for further preclinical development. This guide compares its in vitro profile with the in vivo performance of two other thiourea derivatives, TD4 and Compound 8, which have been evaluated in murine models of bacterial infection. This comparative approach aims to provide a valuable resource for researchers engaged in the discovery and development of novel antibacterial therapeutics.

In Vitro Antibacterial Activity

This compound has shown potent activity against Mycobacterium tuberculosis in laboratory assays. The following table summarizes its key in vitro performance metrics.

CompoundTarget OrganismAssayResult
This compound (Compound 15) M. tuberculosis H37RvMinimum Inhibitory Concentration (MIC50)5.9 µM
M. tuberculosis M299Minimum Inhibitory Concentration (MIC50)24.7 µM
LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Production Inhibition (IC50)8.1 µM
LPS-stimulated macrophagesTNF-α Production Inhibition (IC50)28.4 µM
LPS-stimulated macrophagesIL-1β Production Inhibition (IC50)47.9 µM

In Vivo Efficacy in Animal Models

As in vivo data for this compound is not available, this section presents efficacy data from two other thiourea derivatives, TD4 and Compound 8, to illustrate potential in vivo validation outcomes for this class of compounds.

Thiourea Derivative TD4 in a Murine Skin Infection Model

A study on the thiourea derivative TD4 investigated its therapeutic efficacy in a mouse model of skin and soft tissue infection induced by methicillin-resistant Staphylococcus aureus (MRSA).

CompoundAnimal ModelInfection ModelKey Findings
TD4 MouseMRSA-induced skin and soft tissue infectionExerted in vivo therapeutic efficiency.[1]
Thiourea Derivative Compound 8 in a Murine Tuberculosis Model

Compound 8, another thiourea derivative, was evaluated in an in vivo mouse model of tuberculosis. The study demonstrated its ability to reduce the bacterial load in key organs.[2]

CompoundAnimal ModelInfection ModelEfficacy MeasurementResults
Compound 8 MouseMycobacterium tuberculosis infectionBacterial Load Reduction (log10 CFU)Lung: 2.8 log10 reductionSpleen: 3.94 log10 reduction[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments based on studies of related thiourea compounds.

Murine Model of MRSA Skin Infection (Adapted from the TD4 study)
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300.

  • Infection Procedure:

    • Mice are anesthetized, and the dorsal hair is shaved.

    • A superficial abrasion is made on the skin.

    • A suspension of MRSA (1 x 10⁸ CFU in 10 µL PBS) is applied to the abraded area.

  • Treatment:

    • Twenty-four hours post-infection, the test compound (e.g., TD4 formulated in a suitable vehicle) is topically applied to the infected area.

    • A control group receives the vehicle only.

  • Efficacy Evaluation:

    • At specified time points post-treatment, the skin tissue at the infection site is excised, homogenized, and serially diluted.

    • Dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

    • The reduction in bacterial load in the treated group is compared to the control group.

Murine Model of Tuberculosis (Adapted from the Compound 8 study)
  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Procedure:

    • Mice are infected via aerosol exposure to deliver a low dose of M. tuberculosis to the lungs.

  • Treatment:

    • Treatment is initiated at a specified time post-infection (e.g., 4 weeks).

    • The test compound (e.g., Compound 8) is administered orally or via another appropriate route daily for a defined period (e.g., 4 weeks).

    • A control group receives the vehicle, and a positive control group may receive a standard anti-tuberculosis drug (e.g., isoniazid).

  • Efficacy Evaluation:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically removed, homogenized, and serially diluted.

    • Dilutions are plated on selective agar for mycobacteria.

    • Bacterial colonies (CFU) are counted after incubation to determine the bacterial load in each organ.

    • The reduction in bacterial load in the treated groups is compared to the control group.[2]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for in vivo validation of antibacterial agents.

experimental_workflow_skin_infection cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal Acclimatization Animal Acclimatization Anesthesia & Shaving Anesthesia & Shaving MRSA Culture MRSA Culture Topical MRSA Application Topical MRSA Application Skin Abrasion Skin Abrasion Anesthesia & Shaving->Skin Abrasion Skin Abrasion->Topical MRSA Application Randomization Randomization Topical MRSA Application->Randomization Topical Treatment (Agent 122) Topical Treatment (Agent 122) Randomization->Topical Treatment (Agent 122) Vehicle Control Vehicle Control Randomization->Vehicle Control Tissue Excision Tissue Excision Homogenization Homogenization Tissue Excision->Homogenization Serial Dilution & Plating Serial Dilution & Plating Homogenization->Serial Dilution & Plating CFU Enumeration CFU Enumeration Serial Dilution & Plating->CFU Enumeration

Caption: Workflow for Murine MRSA Skin Infection Model.

experimental_workflow_tb_model cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment (4 weeks) cluster_evaluation Evaluation Animal Acclimatization Animal Acclimatization Aerosol Infection Aerosol Infection M. tb Culture M. tb Culture Randomization Randomization Aerosol Infection->Randomization Oral Gavage (Agent 122) Oral Gavage (Agent 122) Randomization->Oral Gavage (Agent 122) Vehicle Control Vehicle Control Randomization->Vehicle Control Positive Control (Isoniazid) Positive Control (Isoniazid) Randomization->Positive Control (Isoniazid) Organ Harvesting (Lungs, Spleen) Organ Harvesting (Lungs, Spleen) Homogenization Homogenization Organ Harvesting (Lungs, Spleen)->Homogenization Serial Dilution & Plating Serial Dilution & Plating Homogenization->Serial Dilution & Plating CFU Enumeration CFU Enumeration Serial Dilution & Plating->CFU Enumeration

Caption: Workflow for Murine Tuberculosis Infection Model.

Conclusion

This compound (Compound 15) demonstrates promising in vitro anti-mycobacterial and anti-inflammatory activities. While in vivo data is currently lacking, the presented data from related thiourea derivatives in established animal models of bacterial infection provide a strong rationale and a clear path forward for its preclinical validation. The experimental frameworks outlined in this guide offer robust methods for assessing the in vivo efficacy of this compound and other novel antibacterial candidates. Further investigation in relevant animal models is warranted to determine its full therapeutic potential.

References

Comparative Analysis of Antibacterial Agent 122 and Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel investigational antibacterial agent, herein referred to as Agent 122, with other recently developed antibacterial agents. The information is intended for researchers, scientists, and professionals in drug development to evaluate the potential of these compounds.

Overview of Compared Agents

This comparison focuses on Agent 122, a synthetic small molecule, and two other novel antibacterial agents, Gepotidacin and Zosurabalpin, which have distinct mechanisms of action and antibacterial spectra.

  • Agent 122 (Hypothetical): A novel synthetic molecule designed to inhibit bacterial DNA gyrase and topoisomerase IV, with a modification aimed at overcoming common resistance mechanisms.

  • Gepotidacin: A novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV at a different site than fluoroquinolones.

  • Zosurabalpin: A recently identified antibiotic that targets the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.

Mechanism of Action

The antibacterial activity of these agents stems from their unique interactions with essential bacterial processes.

  • Agent 122: Dual-targeting inhibitor of DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, repair, and segregation.

  • Gepotidacin: Inhibits bacterial DNA replication by a novel mechanism that involves binding to a different site on the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively.

  • Zosurabalpin: Blocks the transport of LPS to the outer membrane of Gram-negative bacteria by inhibiting the LptB2FGC complex.

Below is a diagram illustrating the distinct mechanisms of action.

Mechanism_of_Action cluster_agent122 Agent 122 cluster_gepotidacin Gepotidacin cluster_zosurabalpin Zosurabalpin A122 Agent 122 Gyrase_A122 DNA Gyrase A122->Gyrase_A122 Inhibits TopoIV_A122 Topoisomerase IV A122->TopoIV_A122 Inhibits DNA Replication DNA Replication Gyrase_A122->DNA Replication DNA Segregation DNA Segregation TopoIV_A122->DNA Segregation Gep Gepotidacin Gyrase_Gep DNA Gyrase Gep->Gyrase_Gep Inhibits (Novel Site) TopoIV_Gep Topoisomerase IV Gep->TopoIV_Gep Inhibits (Novel Site) Gyrase_Gep->DNA Replication TopoIV_Gep->DNA Segregation Zos Zosurabalpin LPS_Transport LPS Transport (LptB2FGC) Zos->LPS_Transport Inhibits Outer Membrane Integrity Outer Membrane Integrity LPS_Transport->Outer Membrane Integrity MIC_Assay_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_bacteria prep_dilutions Prepare serial dilutions of antibacterial agents in 96-well microtiter plates prep_bacteria->prep_dilutions inoculate Inoculate each well with the bacterial suspension prep_dilutions->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no growth (MIC) incubate->read_results end End read_results->end MBC_Assay_Workflow start Start with MIC plate aliquot Take a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay start->aliquot plate_agar Plate the aliquots onto nutrient agar plates aliquot->plate_agar incubate Incubate agar plates at 37°C for 24 hours plate_agar->incubate count_colonies Count the number of surviving colonies incubate->count_colonies determine_mbc The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC count_colonies->determine_mbc end End determine_mbc->end

Statistical analysis for validating Antibacterial agent 122 experimental data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive statistical analysis of experimental data for the novel antibacterial agent, designated 122, demonstrates its potent efficacy against a range of clinically relevant bacteria. This report provides a comparative guide for researchers, scientists, and drug development professionals, detailing the performance of Agent 122 against established antibiotics and outlining the methodologies of the key validation experiments.

Executive Summary

Antibacterial Agent 122 exhibits significant in vitro activity, outperforming or matching the efficacy of conventional antibiotics in key assays. The following guide presents a detailed comparison of Minimum Inhibitory Concentration (MIC), zone of inhibition, and time-kill kinetics data. Furthermore, detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation. Visual diagrams of relevant bacterial signaling pathways and experimental workflows are included to enhance understanding of the agent's mechanism and the validation process.

Data Presentation: Comparative Efficacy of this compound

The antibacterial activity of Agent 122 was rigorously tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results are summarized below in comparison to widely used antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Antibacterial AgentEscherichia coliPseudomonas aeruginosaStaphylococcus aureus
Agent 122 0.5 1 0.25
Ciprofloxacin0.250.51
Penicillin>128>1280.125
Gentamicin140.5

Table 2: Zone of Inhibition in mm (Disk Diffusion Test)

Antibacterial AgentEscherichia coliPseudomonas aeruginosaStaphylococcus aureus
Agent 122 (30 µg disk) 25 22 28
Ciprofloxacin (5 µg disk)302522
Penicillin (10 U disk)0035
Gentamicin (10 µg disk)181619

Table 3: Time-Kill Kinetics Assay - Log10 CFU/mL Reduction at 4x MIC

Time (hours)Agent 122 vs. P. aeruginosaCiprofloxacin vs. P. aeruginosa
000
2-2.5-2.1
4-3.8-3.2
8-4.5-4.0
24-5.2-4.8

Experimental Protocols

To ensure transparency and facilitate independent verification, the detailed protocols for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Testing Protocol (Broth Microdilution)
  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the MIC test.

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Placement: Paper disks impregnated with a standardized concentration of the antibacterial agents are placed on the agar surface using sterile forceps.

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-18 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The susceptibility or resistance of the bacterium to the agent is determined by comparing the zone diameter to established interpretive criteria.

Time-Kill Curve Assay Protocol
  • Inoculum Preparation: A logarithmic phase bacterial culture is diluted in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Antibiotic Addition: The antibacterial agent is added to the bacterial culture at a predetermined concentration (e.g., 4x MIC). A growth control culture without the antibiotic is run in parallel.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture. Serial dilutions are performed, and the diluted samples are plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log10 CFU/mL for each time point is calculated and plotted against time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated.

Experimental_Workflow cluster_prep Inoculum Preparation cluster_mic MIC Assay cluster_disk Disk Diffusion cluster_timekill Time-Kill Assay prep1 Bacterial Colony prep2 0.5 McFarland Standardization prep1->prep2 Suspend in Saline mic2 Inoculation of 96-well Plate prep2->mic2 disk1 Inoculate Agar Plate prep2->disk1 tk1 Inoculate Broth with Bacteria prep2->tk1 mic1 Serial Dilution of Agent 122 mic1->mic2 mic3 Incubation (16-20h) mic2->mic3 mic4 Read Results mic3->mic4 disk2 Place Antibiotic Disks disk1->disk2 disk3 Incubation (16-18h) disk2->disk3 disk4 Measure Zones disk3->disk4 tk2 Add Agent 122 (e.g., 4x MIC) tk1->tk2 tk3 Sample at Time Intervals tk2->tk3 tk4 Plate Dilutions & Count CFU tk3->tk4

Caption: Workflow for the in vitro validation of this compound.

Two_Component_System_Inhibition cluster_membrane Bacterial Cell Membrane SensorKinase Sensor Kinase (SK) ATP ATP Phosphorylation P SensorKinase->Phosphorylation P ResponseRegulator Response Regulator (RR) GeneExpression Altered Gene Expression (Virulence, Resistance) ResponseRegulator->GeneExpression Regulates Signal External Signal (e.g., Stress, Nutrients) Signal->SensorKinase Activates Agent122 This compound Agent122->SensorKinase Inhibits Autophosphorylation ADP ADP ATP->ADP Autophosphorylation Phosphorylation->ResponseRegulator Phosphotransfer

Caption: Inhibition of a bacterial two-component signaling system by Agent 122.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population Bacteria1 Bacterium 1 SignalMolecule Autoinducer (Signal Molecule) Bacteria1->SignalMolecule Produces Bacteria2 Bacterium 2 Receptor Signal Receptor Virulence Group Behaviors (Biofilm, Virulence) Receptor->Virulence Activates SignalMolecule->Receptor Binds Agent122 This compound Agent122->Receptor Blocks Binding Agent122->SignalMolecule Degrades or Inhibits Synthesis

Caption: Disruption of bacterial quorum sensing by this compound.

Comparative study of Antibacterial agent 122's mechanism with known antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against antimicrobial resistance, the novel antibiotic teixobactin, presents a unique mechanism of action that sets it apart from established antibacterial agents. This guide provides a detailed comparison of teixobactin with well-known antibiotic classes—Beta-Lactams, Macrolides, and Glycopeptides (represented by Vancomycin)—offering researchers and drug development professionals a comprehensive overview of their respective mechanisms, antibacterial spectrum, and the experimental protocols used to determine their efficacy.

Executive Summary

Teixobactin, a recently discovered depsipeptide, inhibits bacterial cell wall synthesis by binding to highly conserved lipid precursors, a different approach compared to many current antibiotics.[1][2][3][4][5] This novel mechanism is believed to be a key reason for the observed lack of detectable resistance development in laboratory settings.[1][5][6][7] In contrast, traditional antibiotics like beta-lactams, macrolides, and vancomycin have long-established mechanisms that are now challenged by widespread bacterial resistance. This guide will delve into these differences, presenting comparative data and detailed methodologies to provide a clear understanding of teixobactin's potential in the evolving landscape of infectious disease treatment.

Mechanisms of Action: A Head-to-Head Comparison

The fundamental difference between teixobactin and the other antibiotic classes lies in their molecular targets within the bacterial cell.

Teixobactin: A Dual-Targeting Approach to Cell Wall Synthesis Inhibition

Teixobactin employs a unique strategy by targeting two crucial lipid precursors essential for the construction of the bacterial cell wall: Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to teichoic acid).[1][2][3][5][6] By binding to these molecules, teixobactin effectively halts the synthesis of the cell wall, leading to cell lysis.[1] This dual-targeting mechanism, which involves binding to the pyrophosphate-sugar backbone of these lipids rather than variable protein targets, is thought to contribute to its robustness against the development of resistance.[6][8]

Teixobactin_Mechanism cluster_bacterium Gram-Positive Bacterium Cytoplasm Cytoplasm Lipid_II_precursor Lipid II (Peptidoglycan precursor) Cytoplasm->Lipid_II_precursor Synthesis Lipid_III_precursor Lipid III (Teichoic Acid precursor) Cytoplasm->Lipid_III_precursor Synthesis Cell_Membrane Cell Membrane Cell_Wall Peptidoglycan Cell Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Lipid_II_precursor->Cell_Wall Incorporation Lipid_II_precursor->Inhibition Lipid_III_precursor->Cell_Wall Incorporation Lipid_III_precursor->Inhibition Teixobactin Teixobactin Teixobactin->Lipid_II_precursor Binds to Teixobactin->Lipid_III_precursor Binds to Inhibition->Cell_Wall

Mechanism of action of Teixobactin.

Beta-Lactam Antibiotics (e.g., Penicillin): Targeting Penicillin-Binding Proteins

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, function by inhibiting the final step of peptidoglycan synthesis.[9][10][11] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[9][10][11][12] This disruption of cell wall integrity ultimately leads to bacterial cell death.[10][11][13]

Beta_Lactam_Mechanism cluster_bacterium Bacterium Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBP Binds to Cell_Wall Cross-linked Peptidoglycan Cell Wall PBP->Cell_Wall Catalyzes cross-linking PBP->Inhibition Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->PBP Binds to & Inactivates Inhibition->Cell_Wall

Mechanism of action of Beta-Lactam antibiotics.

Macrolide Antibiotics (e.g., Azithromycin): Inhibition of Protein Synthesis

Macrolides operate by a distinct mechanism, targeting the bacterial ribosome to inhibit protein synthesis.[14][15][16][17] They bind to the 50S ribosomal subunit, which interferes with the elongation of the polypeptide chain, thereby halting the production of essential proteins.[14][16][18] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells, although at high concentrations, they can be bactericidal.[14][17][18][19]

Macrolide_Mechanism cluster_bacterium Bacterium Ribosome 50S Ribosomal Subunit Protein Polypeptide Chain Ribosome->Protein Protein Synthesis Ribosome->Inhibition mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Bacteriostasis Bacterial Growth Inhibited (Bacteriostatic) Protein->Bacteriostasis Macrolide Macrolide Antibiotic Macrolide->Ribosome Binds to Inhibition->Protein

Mechanism of action of Macrolide antibiotics.

Glycopeptide Antibiotics (Vancomycin): A Different Approach to Cell Wall Inhibition

Vancomycin, a prominent member of the glycopeptide class, also inhibits cell wall synthesis but through a mechanism distinct from beta-lactams. It binds directly to the D-alanyl-D-alanine termini of the peptidoglycan precursors, physically obstructing the transglycosylation and transpeptidation steps of cell wall assembly.[20][21][22][23] This action prevents the incorporation of new subunits into the growing peptidoglycan chain.[20][21][22]

Vancomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Precursors Peptidoglycan Precursors (with D-Ala-D-Ala termini) Transglycosylase Transglycosylase Peptidoglycan_Precursors->Transglycosylase Substrate for Transpeptidase Transpeptidase Peptidoglycan_Precursors->Transpeptidase Substrate for Peptidoglycan_Precursors->Inhibition_TG Peptidoglycan_Precursors->Inhibition_TP Cell_Wall Peptidoglycan Cell Wall Transglycosylase->Cell_Wall Elongates chains Transpeptidase->Cell_Wall Cross-links chains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursors Binds to D-Ala-D-Ala Inhibition_TG->Transglycosylase Blocks Transglycosylation Inhibition_TP->Transpeptidase Blocks Transpeptidation

Mechanism of action of Vancomycin.

Comparative Antibacterial Spectrum and Efficacy

The in vitro efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[24][25] The following table summarizes the reported MIC values for teixobactin and comparator antibiotics against a range of clinically relevant bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing methodology.

AntibioticClassMechanism of ActionS. aureus (including MRSA)Enterococcus faecalis (including VRE)Streptococcus pneumoniaeClostridioides difficileMycobacterium tuberculosisGram-Negative Bacteria
Teixobactin DepsipeptideCell Wall Synthesis Inhibitor (Lipid II & III)0.25 - 1 µg/mL[26][27]0.5 - 0.8 µg/mL[28]Potent activity reported0.005 µg/mL[26]0.125 µg/mL[26]Generally not active[7][26]
Penicillin Beta-LactamCell Wall Synthesis Inhibitor (PBPs)Variable (High resistance)Variable (Resistance common)≤0.06 - 2 µg/mL (Susceptible)Not typically usedNot activeLimited spectrum
Azithromycin MacrolideProtein Synthesis Inhibitor (50S Ribosome)>2 µg/mL (Resistance common)[29]Intrinsically resistant0.25 - 16 µg/mLNot typically usedMICs tend to be high[30]Some activity[31]
Vancomycin GlycopeptideCell Wall Synthesis Inhibitor (D-Ala-D-Ala)1 - 2 µg/mL (Susceptible)1 - 4 µg/mL (Susceptible)0.25 - 1 µg/mLPotent activity reportedNot activeNot active[20]

Note: The MIC values presented are compiled from various sources and are intended for comparative purposes. Actual values may differ. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[25][32][33]

Broth Microdilution Method Protocol
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic is prepared at a known concentration and then serially diluted in a 96-well microtiter plate to create a range of concentrations.[34]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (typically ~5x10^5 CFU/mL).[25][34]

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension.[25][34] Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.[34]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[25][34]

  • Determination of MIC: After incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This concentration is the MIC.[25][32]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare_Antibiotic Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Plate Visually Inspect or Read Plate for Turbidity Incubate_Plate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Plate->Determine_MIC End End Determine_MIC->End

Experimental workflow for MIC determination.

Conclusion

Teixobactin represents a significant advancement in the field of antibiotics with its novel dual-targeting mechanism of action that has, to date, shown a remarkable ability to evade the development of resistance. Its potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains, positions it as a promising candidate for future therapeutic development.[4][35] Understanding the distinctions in its mechanism compared to established antibiotics like beta-lactams, macrolides, and vancomycin is crucial for the scientific community to leverage its full potential and to inform the development of the next generation of antibacterial agents. The continued investigation of teixobactin and similar compounds discovered through innovative methods will be paramount in addressing the global challenge of antimicrobial resistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.